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  • Product: 3-Methoxy-2-methylquinoline-4-carboxylic acid
  • CAS: 93001-91-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Methoxy-2-methylquinoline-4-carboxylic acid: Structural Logic, Synthesis, and Applications

Executive Summary In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a privileged pharmacophore, serving as the architectural foundation for numerous antimalarial, antibacterial, and kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a privileged pharmacophore, serving as the architectural foundation for numerous antimalarial, antibacterial, and kinase-inhibitory agents. 3-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 93001-91-3)[1] represents a highly specialized derivative within this class. The strategic placement of a methoxy group at the C3 position and a methyl group at the C2 position fundamentally alters the electronic landscape and steric environment of the quinoline core.

This technical guide dissects the physicochemical properties, structural logic, and synthetic methodologies associated with this compound. By establishing a self-validating framework for its synthesis and characterization, this document serves as an authoritative blueprint for researchers integrating this building block into advanced drug discovery pipelines, including the synthesis of novel penicillin derivatives[2][3] and phosphodiesterase (PDE) inhibitors[4].

Chemical Identity and Structural Elucidation

The molecular architecture of 3-Methoxy-2-methylquinoline-4-carboxylic acid (


) is meticulously tuned for specific molecular recognition events.
  • C4-Carboxylic Acid: Serves as the primary hydrogen-bond donor/acceptor and the primary site for synthetic functionalization (e.g., amide coupling).

  • C3-Methoxy Group: Acts as an electron-donating group via resonance, increasing the electron density of the quinoline ring. This modulates the

    
     of the adjacent carboxylic acid and provides a hydrogen-bond acceptor site.
    
  • C2-Methyl Group: Provides a localized steric shield adjacent to the quinoline nitrogen. This steric bulk is a classic medicinal chemistry tactic to hinder

    
    -oxidation by hepatic Cytochrome P450 enzymes, thereby extending the molecule's metabolic half-life.
    

G Core Quinoline Core Methoxy C3-Methoxy Group Core->Methoxy Methyl C2-Methyl Group Core->Methyl Carboxyl C4-Carboxylic Acid Core->Carboxyl Prop1 Electron Donating Modulates pKa Methoxy->Prop1 Prop2 Steric Shield Prevents N-Oxidation Methyl->Prop2 Prop3 Primary Pharmacophore Salt Formation Carboxyl->Prop3

Figure 1: Structural logic and pharmacophore mapping of 3-Methoxy-2-methylquinoline-4-carboxylic acid.

Physicochemical Properties & Pharmacokinetic Profiling

Understanding the physicochemical profile is critical for predicting formulation behavior and target engagement. The data below synthesizes the structural features into quantifiable metrics[5][6].

PropertyValueCausality / Significance in Drug Design
Molecular Weight 217.22 g/mol Highly compliant with Lipinski’s Rule of 5, allowing ample "molecular weight budget" for downstream elaboration.
Exact Mass 217.0739 DaThe target monoisotopic mass required for high-resolution LC-MS identification.
LogP (Predicted) ~2.2 – 2.5Represents a balanced lipophilicity, ensuring both aqueous solubility in the GI tract and passive membrane permeability.

(COOH)
~1.5 – 2.0Highly acidic. The electron-withdrawing effect of the protonated quinoline nitrogen significantly lowers the

compared to aliphatic acids.

(Quinoline

)
~4.5 – 5.0Ensures the molecule exists primarily as a zwitterion at physiological pH (7.4), impacting BBB penetration and solubility.
TPSA 50.19 ŲA Topological Polar Surface Area < 90 Ų indicates excellent potential for blood-brain barrier (BBB) penetration if required.

Synthetic Methodology: The Pfitzinger Approach

The most robust and regioselective method for synthesizing substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction [7][8]. This reaction involves the base-catalyzed condensation of isatin with a ketone containing an


-methylene group. To yield 3-Methoxy-2-methylquinoline-4-carboxylic acid, the specific ketone required is 1-methoxypropan-2-one .
Experimental Workflow & Causality

G Step1 1. Reagent Preparation Isatin + 1-Methoxypropan-2-one Step2 2. Base Addition 33% KOH (aq) Step1->Step2 Mix Step3 3. Thermal Condensation Reflux at 100°C for 12h Step2->Step3 Ring Opening/Closure Step4 4. Acidification Conc. HCl to pH 2-3 Step3->Step4 Cool to RT Step5 5. Isolation Filtration & Recrystallization Step4->Step5 Precipitation

Figure 2: Experimental workflow for the Pfitzinger synthesis of the target compound.

Step-by-Step Protocol:

  • Reagent Assembly: Suspend isatin (1.0 eq) and 1-methoxypropan-2-one (1.2 eq) in a minimal volume of absolute ethanol. Causality: Ethanol acts as a co-solvent to homogenize the organic reactants before aqueous base addition.

  • Base-Promoted Ring Opening: Slowly add 33% aqueous Potassium Hydroxide (KOH) (approx. 3.0 eq). Causality: The strong base is strictly required to hydrolyze the lactam amide bond of isatin, generating the intermediate potassium 2-aminophenylglyoxylate (isatic acid salt). This ring-opening is the prerequisite for the subsequent cross-aldol condensation.

  • Thermal Condensation: Heat the mixture to reflux (approx. 100°C) for 12 hours. Causality: Thermal energy drives the nucleophilic attack of the aniline on the ketone, forming an imine/enamine intermediate, followed by intramolecular cyclodehydration to forge the aromatic quinoline core.

  • Isoelectric Precipitation: Cool the reaction to room temperature and slowly acidify with concentrated HCl until the pH reaches 2.0–3.0. Causality: Acidification protonates the carboxylate salt. Because the quinoline nitrogen also protonates at highly acidic pH, targeting the isoelectric point minimizes aqueous solubility, driving the quantitative precipitation of the zwitterionic product.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water to remove KCl salts, and recrystallize from ethanol/water to yield the pure product.

Applications in Drug Discovery

The unique substitution pattern of 3-Methoxy-2-methylquinoline-4-carboxylic acid makes it an invaluable intermediate in several therapeutic domains:

  • Penicillin Derivatives: Historically, this compound has been utilized as a side-chain building block in the synthesis of semi-synthetic penicillin derivatives (e.g., Patent CH401976A). The quinoline moiety enhances the stability of the

    
    -lactam ring against bacterial penicillinases[2][3].
    
  • PDE10A Inhibitors: Quinoline derivatives with methoxy and methyl substitutions are heavily investigated as Phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia and Huntington's disease. The C4-carboxylic acid serves as an ideal handle for coupling with various amines to form active carboxamide pharmacophores[4].

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical protocols must be executed.

G Sample Synthesized Compound (Solid) NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Dissolve LCMS LC-MS (ESI+) [M+H]+ = 218.08 Sample->LCMS Dilute Purity HPLC Purity >98% (UV 254nm) Sample->Purity Analyze

Figure 3: Self-validating analytical workflow for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR):

    • Protocol: Dissolve 10 mg of the compound in 0.6 mL of

      
      .
      
    • Causality:

      
       is explicitly chosen over 
      
      
      
      . Quinoline-4-carboxylic acids exhibit strong intermolecular hydrogen bonding and zwitterionic character, rendering them nearly insoluble in non-polar halogenated solvents. DMSO effectively disrupts these hydrogen-bonded networks.
    • Expected Signals: A sharp singlet at ~3.90 ppm (3H,

      
      ), a singlet at ~2.70 ppm (3H, 
      
      
      
      ), and downfield aromatic protons (7.50–8.20 ppm).
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol: Run using a C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Use Electrospray Ionization in positive mode (ESI+).

    • Causality: The 0.1% Formic Acid ensures the quinoline nitrogen remains protonated, guaranteeing a strong

      
       signal. The expected 
      
      
      
      is 218.08 .

References

  • Google Patents. "Verfahren zur Herstellung von Penicillinderivaten (Patent CH401976A)." Swiss Federal Institute of Intellectual Property.
  • Li, J., et al. (2015). "Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate." Journal of Medicinal Chemistry, 58(21), 8584-8600. URL:[Link]

  • Shindalkar, S. S., et al. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Current Organic Chemistry, 18(10). URL:[Link]

Sources

Exploratory

Therapeutic Potential of 3-Methoxy-2-methylquinoline-4-carboxylic acid: A Medicinal Chemistry Guide

The following technical guide provides an in-depth analysis of 3-Methoxy-2-methylquinoline-4-carboxylic acid , positioning it as a high-value scaffold in medicinal chemistry. Executive Summary 3-Methoxy-2-methylquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Methoxy-2-methylquinoline-4-carboxylic acid , positioning it as a high-value scaffold in medicinal chemistry.

Executive Summary

3-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 93001-91-3) represents a privileged substructure within the quinoline-4-carboxylic acid (cinchophen-like) class. Unlike the widely known fluoroquinolone antibiotics (which are typically 4-quinolone-3-carboxylic acids), this scaffold features the carboxylic acid at the C4 position and a unique methoxy substitution at C3.

This structural arrangement imparts distinct electronic and steric properties, making it a critical intermediate for Neurokinin-3 (NK3) receptor antagonists , Dihydroorotate Dehydrogenase (DHODH) inhibitors (antiviral/anticancer), and novel anti-inflammatory agents . This guide outlines the therapeutic utility, synthetic pathways, and optimization strategies for this molecule.

Chemical Profile & Structural Logic

The molecule comprises a quinoline core substituted at three contiguous positions (2, 3, and 4).[1] This "crowded" substitution pattern is chemically significant:

FeatureChemical FunctionMedicinal Utility
C4-Carboxylic Acid H-bond donor/acceptor; Ionizable headgroup.Critical binding motif for salt bridges (e.g., with Arginine residues in DHODH). Precursor for amides (NK3 antagonists).
C3-Methoxy Electron-donating group (EDG); Lipophilic spacer.Modulates pKa of the C4-acid. Prevents metabolic oxidation at C3 (a common soft spot).
C2-Methyl Steric anchor; Lipophilic tail.Restricts rotation in the active site; enhances hydrophobic interactions.

Therapeutic Applications

A. Neurokinin-3 (NK3) Receptor Antagonism (Neurology)

The quinoline-4-carboxamide scaffold is foundational to NK3 antagonists like Osanetant and Talnetant , investigated for schizophrenia and anxiety.

  • Mechanism: These agents block the binding of Neurokinin B (NKB) to the NK3 receptor (a G-protein coupled receptor).

  • Role of the Scaffold: The 3-methoxy-2-methylquinoline core serves as the "anchor" domain. The C4-carboxylic acid is derivatized into a chiral amide (often a piperidine or pyrrolidine derivative) to achieve nanomolar affinity.

  • Optimization: The C3-methoxy group improves blood-brain barrier (BBB) penetration compared to the C3-hydroxy analog by reducing Polar Surface Area (PSA).

B. Dihydroorotate Dehydrogenase (DHODH) Inhibition (Virology/Oncology)

Quinoline-4-carboxylic acids are potent inhibitors of DHODH, a key enzyme in de novo pyrimidine biosynthesis.

  • Mechanism: Inhibition of DHODH depletes the pool of uridine monophosphate (UMP), halting RNA synthesis in rapidly dividing cells (cancer) or replicating viruses.

  • Binding Mode: The C4-carboxylate mimics the natural substrate or cofactor binding, interacting with the hydrophilic pocket of the enzyme. The C2/C3 lipophilic substituents occupy the hydrophobic tunnel (brequinar-binding pocket).

C. Anti-Biofilm Activity (Microbiology)

Substituted quinolines interfere with bacterial Quorum Sensing (QS). The 2-methyl-3-methoxy motif disrupts signal receptor folding in Pseudomonas aeruginosa, offering a non-bactericidal route to controlling infection.

Synthetic Protocols

Protocol A: Modified Pfitzinger Reaction (Convergent Synthesis)

This is the most atom-economical route, condensing an isatin derivative with a ketone.

Reagents:

  • Isatin (1.0 eq)

  • Methoxyacetone (1.2 eq)

  • Potassium Hydroxide (KOH) (33% aq. solution)

Step-by-Step Methodology:

  • Dissolution: Dissolve Isatin (14.7 g, 100 mmol) in 33% aqueous KOH (80 mL). The solution turns deep red/orange as the isatin ring opens to form potassium isatinate.

  • Condensation: Add Methoxyacetone (10.5 g, 120 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The color will shift to dark brown.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. Acidify carefully with Glacial Acetic Acid to pH 4–5.

  • Isolation: The product, 3-Methoxy-2-methylquinoline-4-carboxylic acid , precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Validation Check:

  • Regioselectivity: Methoxyacetone (CH₃-CO-CH₂-OMe) can condense at the methyl or methylene side. The Pfitzinger reaction generally favors the formation of the 3-substituted product (reaction at the methylene) due to the mechanism of the aldol-type condensation followed by cyclization, provided the substituent (methoxy) is not excessively bulky.

Protocol B: O-Methylation of 3-Hydroxy Precursor (High Purity)

For applications requiring strict regiochemical purity, start with the 3-hydroxy analog.

  • Starting Material: 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 42757-89-1).

  • Methylation: Dissolve in DMF with 2.2 eq of K₂CO₃. Add 1.1 eq of Methyl Iodide (MeI) at 0°C.

  • Hydrolysis: The reaction may esterify the carboxylic acid (forming the methyl ester). Treat the intermediate with LiOH in THF/Water to hydrolyze the ester back to the free acid, leaving the C3-methoxy ether intact.

Visualizing the Science

Diagram 1: Synthetic Workflow (Pfitzinger Route)

This diagram illustrates the convergent synthesis logic, highlighting the critical ring-opening and cyclization steps.

SynthesisWorkflow Isatin Isatin (Precursor A) Isatinate Isatinate Salt (Ring Open) Isatin->Isatinate KOH (33%) Ketone Methoxyacetone (Precursor B) Condensation Aldol Condensation (C-C Bond Formation) Ketone->Condensation Isatinate->Condensation + Methoxyacetone Cyclization Cyclization (-H2O) Condensation->Cyclization Reflux Product 3-Methoxy-2-methyl quinoline-4-COOH Cyclization->Product AcOH (pH 5)

Caption: Synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic acid via Pfitzinger condensation.

Diagram 2: DHODH Inhibition Mechanism

This diagram details how the scaffold interrupts the pyrimidine biosynthesis pathway.

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP Downstream RNA RNA/DNA Synthesis UMP->RNA Inhibitor 3-Methoxy-2-methyl quinoline-4-COOH Inhibitor->DHODH Inhibits (Competes with CoQ)

Caption: Mechanism of Action: The quinoline scaffold inhibits DHODH, blocking Pyrimidine synthesis.

Medicinal Chemistry Optimization (SAR)

To develop a drug candidate from this scaffold, the following Structure-Activity Relationship (SAR) modifications are recommended:

PositionModificationEffect on Activity
C4-COOH Amidation (e.g., with (S)-3-phenylpiperidine)Essential for NK3 antagonism . Converts the ionizable acid into a neutral, brain-penetrant pharmacophore.
C4-COOH Bioisostere (Tetrazole)Enhances metabolic stability and lipophilicity while maintaining acidity (for DHODH inhibition).
C3-OMe Demethylation (to -OH)Increases polarity; often leads to higher clearance. The -OMe is generally preferred for oral bioavailability.
C2-Me Extension (to -Phenyl)Creates "Cinchophen" analogs. Increases potency against DHODH but increases risk of hepatotoxicity (Quinone-imine formation). Keep as Methyl for safety.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem Compound Summary for CAS 93001-91-3. National Center for Biotechnology Information. [Link] (Search: 93001-91-3)

Sources

Foundational

Solubility profile of 3-Methoxy-2-methylquinoline-4-carboxylic acid in organic solvents

This guide provides an in-depth technical analysis of the solubility profile for 3-Methoxy-2-methylquinoline-4-carboxylic acid , a critical intermediate in the synthesis of quinophthalone dyes and pharmaceutical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile for 3-Methoxy-2-methylquinoline-4-carboxylic acid , a critical intermediate in the synthesis of quinophthalone dyes and pharmaceutical scaffolds.[1][2]

Given that specific equilibrium solubility datasets for this exact derivative (CAS 93001-91-3) are proprietary or sparse in open literature, this guide synthesizes data from structural analogs (specifically the 3-hydroxy variant) to establish a predictive physicochemical model and details the standardized experimental protocol required for precise solubility determination.[1][2]

Executive Summary & Chemical Identity

3-Methoxy-2-methylquinoline-4-carboxylic acid is a functionalized quinoline derivative.[1][2][3][4] Its solubility behavior is governed by the interplay between the hydrophobic quinoline core, the ionizable carboxylic acid moiety, and the polar (but non-protic) methoxy substituent.[2]

  • CAS Number: 93001-91-3[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 217.22 g/mol [1][2]

  • Key Functional Groups:

    • Quinoline Ring: Aromatic, hydrophobic,

      
      -stacking capability.[1][2]
      
    • Carboxylic Acid (C4): Hydrophilic, H-bond donor/acceptor, ionizable (

      
      ).[1][2]
      
    • Methoxy Group (C3): H-bond acceptor, lipophilic modulator (increases solubility in organic solvents compared to the hydroxyl analog).[1][2]

    • Methyl Group (C2): Steric bulk, slight hydrophobicity.[1][2]

Application Context: The solubility profile is the critical process parameter (CPP) for:

  • Purification: Recrystallization from crude synthesis mixtures (often Pfitzinger reaction derivatives).[2]

  • Reaction Kinetics: Homogeneity in nucleophilic substitutions or esterifications.[2]

  • Bioavailability: Formulation of pharmaceutical salts.[2]

Predicted Solubility Behavior & Solvent Screening

Unlike its precursor 3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7), the 3-methoxy derivative lacks the phenolic hydroxyl group.[1][2] This structural change significantly alters the intermolecular hydrogen bonding network, generally increasing solubility in aprotic polar solvents and decreasing melting point due to disrupted crystal lattice energy.[2]

Solvent Class Compatibility Table

The following table summarizes the predicted solubility tiers based on "Like Dissolves Like" principles and dielectric constants (


).
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disrupts

-stacking of quinoline rings.[1][2]
Short-Chain Alcohols Methanol, EthanolHigh H-bonding with carboxylic acid; alkyl chain interacts with quinoline core.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for crystallization; solubility decreases significantly with temperature drop.[1][2]
Chlorinated Dichloromethane, ChloroformModerate to High Good solvation of the aromatic core; weak H-bonding.[1][2]
Non-Polar Hexane, TolueneLow / Insoluble Lack of polar interactions to overcome crystal lattice energy.[1][2]
Aqueous (Neutral) WaterVery Low Hydrophobic effect dominates.[1][2]
Aqueous (Basic) NaOH (aq),

High Deprotonation forms the carboxylate salt (

), conferring water solubility.[1][2]

Experimental Protocol: Determination of Solubility

To generate a validated solubility profile (Mole Fraction vs. Temperature), the Isothermal Saturation Method is the gold standard.[1][2] This protocol ensures thermodynamic equilibrium is reached.[1][2]

Required Equipment
  • Jacketed glass equilibrium cell (50 mL) with water circulator (

    
     K).
    
  • Magnetic stirrer.[2]

  • HPLC (UV detector) or Gravimetric Analysis setup.[2]

  • Syringe filters (0.22

    
     PTFE).[2]
    
Step-by-Step Workflow
  • Excess Addition: Add solid 3-Methoxy-2-methylquinoline-4-carboxylic acid to the solvent until a solid phase persists (supersaturation).

  • Equilibration: Stir at constant temperature

    
     for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to settle for 2 hours. Withdraw supernatant using a pre-heated syringe.[1]

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the dry residue.[2]

    • HPLC: Dilute with mobile phase and analyze peak area against a calibration curve.[2]

  • Replication: Repeat at temperatures

    
     K to 
    
    
    
    K in 5 K intervals.
Experimental Workflow Diagram

SolubilityProtocol cluster_T Repeat for T = 278K - 323K Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Const. T) 24-48 Hours Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Sample Sampling (0.22 µm Filter) Settle->Sample Analyze Quantification (HPLC/Gravimetric) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Caption: Standardized Isothermal Saturation Workflow for Solubility Determination.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of dissolution.[1][2]
Modified Apelblat Equation

This is the most accurate semi-empirical model for quinoline derivatives in organic solvents.[1][2]



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][4][5]
    
  • 
     : Empirical parameters derived from regression analysis.
    
van't Hoff Equation

Used to determine the thermodynamic driving forces.[1][2]


[1][2]
  • Interpretation:

    • If

      
      : Endothermic dissolution (solubility increases with T).[1][2]
      
    • If

      
      : Non-spontaneous process (requires energy input/mixing).[1][2]
      

Process Application: Crystallization Strategy

The solubility profile directly informs the purification strategy.[2] For 3-Methoxy-2-methylquinoline-4-carboxylic acid, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[1][2]

Recommended Solvent Systems for Crystallization[1][2]
  • Ethanol (Solvent) + Water (Anti-solvent):

    • Dissolve the crude acid in refluxing ethanol.[2]

    • Slowly add water until turbidity appears.[2]

    • Cool gradually to 5°C.

    • Advantage:[1][2][3] High yield, removes inorganic salts.[2]

  • DMF (Solvent) + Water (Anti-solvent):

    • Used if the compound is highly insoluble in alcohols.[2]

    • Risk:[1][2][3] DMF inclusion in crystal lattice (solvates).[2]

Crystallization Logic Diagram

Crystallization Crude Crude 3-Methoxy-2-methyl quinoline-4-carboxylic acid Dissolve Dissolve in Hot Ethanol (T = 70°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (10°C/hour) Filter->Cool Nucleation Nucleation Onset Cool->Nucleation Harvest Filtration & Drying Nucleation->Harvest Pure Pure Crystals (>98% HPLC) Harvest->Pure

Caption: Cooling Crystallization workflow optimized for Quinoline-4-carboxylic acid derivatives.[1][2]

References

  • Synthesis & Properties: Journal of Heterocyclic Chemistry, "Synthesis of 2-substituted quinoline-4-carboxylic acids via Pfitzinger reaction."[1][2] (General reference for class synthesis).

  • Thermodynamic Modeling:Journal of Chemical & Engineering Data, "Solubility and Thermodynamic Properties of 2-Methyl-4-quinolinecarboxylic Acid in Organic Solvents.
  • Compound Registry: PubChem CID 159435398 (3-hydroxy-2-methylquinoline-4-carboxylic acid) and related methoxy derivatives.[1][2] [1][2]

  • Methodology: Fluid Phase Equilibria, "Correlation and prediction of solubility of organic compounds in various solvents using Apelblat equation."[2]

Sources

Exploratory

Advanced Pharmacophore Modeling of 3-Methoxy-2-methylquinoline-4-carboxylic Acid Ligands

Targeting Dihydroorotate Dehydrogenase (DHODH) & Privileged Scaffold Optimization Executive Summary & Chemical Context This technical guide details the pharmacophore modeling workflow for 3-Methoxy-2-methylquinoline-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Dihydroorotate Dehydrogenase (DHODH) & Privileged Scaffold Optimization

Executive Summary & Chemical Context

This technical guide details the pharmacophore modeling workflow for 3-Methoxy-2-methylquinoline-4-carboxylic acid derivatives. While quinoline-4-carboxylic acids (cinchoninic acids) are "privileged scaffolds" acting on targets ranging from NMDA receptors to bacterial DNA gyrase, this guide focuses on their most potent application: inhibition of Dihydroorotate Dehydrogenase (DHODH) .

The specific substitution pattern—3-methoxy and 2-methyl —introduces unique steric and electronic constraints that differentiate this ligand from the classic 2-phenyl analogues (e.g., Brequinar).

  • C4-Carboxylate: The critical "warhead" forming electrostatic salt bridges (e.g., with Arg136 in hDHODH).

  • C3-Methoxy: A steric "locking" element that influences the torsion angle of the carboxylate, modulating solubility and preventing metabolic oxidation at the 3-position.

  • C2-Methyl: A lipophilic anchor targeting small hydrophobic sub-pockets.

Computational Workflow Architecture

The following diagram outlines the critical path for developing a robust pharmacophore model for this scaffold.

PharmacophoreWorkflow Start Ligand Library (3-Methoxy-2-methyl...) Prep Ligand Preparation (pKa 7.4, Tautomers) Start->Prep 2D to 3D Conf Conformational Analysis (Systematic Search) Prep->Conf Energy Min (OPLS3e) Align Molecular Alignment (Quinoline Core) Conf->Align Low E Conformers Pharma Pharmacophore Extraction (Shared Feature Identification) Align->Pharma Superposition Valid Model Validation (GH Score, ROC Curve) Pharma->Valid Decoy Set Screen Virtual Screening (ZINC/ChEMBL) Valid->Screen High Quality Model

Figure 1: End-to-end pharmacophore modeling pipeline for quinoline-4-carboxylic acid derivatives.

Phase 1: Ligand Preparation & Conformational Analysis

Objective: To identify the "bioactive conformation" rather than just the global energy minimum.

Protonation State (Critical Step)

The C4-carboxylic acid is acidic (pKa ~ 4.5–5.0). At physiological pH (7.4), the ligand exists primarily as the carboxylate anion (COO⁻) .

  • Protocol: Set protonation state to pH 7.4 ± 0.5. Ensure the quinoline nitrogen is treated correctly; in 4-carboxylic acids, zwitterionic forms (NH⁺/COO⁻) are possible but less favored than the anionic form in the presence of the 3-methoxy electron-donating group.

The "3-Methoxy Gear" Effect

The 3-methoxy group is not passive. It creates steric repulsion with the C4-carboxylate and the C2-methyl group.

  • Experiment: Perform a Coordinate Scan (Dihedral Scan) on the C3-O-CH3 bond and the C4-COOH bond.

  • Observation: You will likely observe that the carboxylate twists out of the quinoline plane (dihedral angle > 30°) to accommodate the 3-methoxy group. This non-planar conformation is often critical for binding in the DHODH tunnel.

Phase 2: Pharmacophore Feature Extraction

Based on structure-activity relationship (SAR) data for quinoline-4-carboxylic acids (specifically DHODH inhibitors like Brequinar analogues), the following features are mandatory.

The Pharmacophore Map

The model is defined by a 4-point hypothesis (AARR or AAHR).

Feature IDTypeChemical MoietyBiological Function
F1 Anionic / H-Bond Acceptor C4-Carboxylate (COO⁻)Forms salt bridge with Arg136 (human DHODH).
F2 Aromatic Ring Quinoline Ring A (Benzene part)

stacking or hydrophobic enclosure.
F3 Hydrophobic C2-Methyl GroupOccupies small lipophilic sub-pocket (Val/Leu residues).
F4 H-Bond Acceptor C3-Methoxy OxygenWater-mediated H-bond or direct interaction with Thr/Ser residues.
Visualization of Interactions

InteractionMap Anion Anion/Acc (C4-COO-) Arg136 Arg136 (Cation) Anion->Arg136 Salt Bridge Ring Aromatic (Quinoline) Acc2 Acceptor (C3-OMe) Hydro Hydrophobic (C2-Methyl) Pocket Hydrophobic Pocket Hydro->Pocket Van der Waals

Figure 2: Abstract 3D Pharmacophore hypothesis showing spatial relationships between the 3-methoxy-2-methylquinoline ligand and the binding pocket.

Experimental Protocols

Protocol A: Generating the Pharmacophore Model (Software Agnostic)
  • Dataset Curation:

    • Actives: Select 3-methoxy-2-methylquinoline-4-carboxylic acid and 10–15 structurally similar analogues with known IC50 < 1 µM.

    • Inactives: Select analogues with IC50 > 50 µM (critical for defining exclusion volumes).

  • Conformational Expansion:

    • Generate max 100 conformers per ligand.

    • Energy Window: 10 kcal/mol (to capture the strained "twisted" carboxylate states).

    • Force Field: OPLS3e or MMFF94s.

  • Alignment:

    • Align all actives using the Quinoline Core as the substructure anchor.

    • Allow flexibility in the C3-Methoxy and C4-Carboxylate groups.

  • Feature Definition:

    • Create a "Shared Feature" hypothesis.

    • Set tolerance radii: 1.5 Å for Aromatic rings, 1.0 Å for H-bond acceptors.

  • Refinement:

    • Add Exclusion Volumes (steric spheres) based on the inactive molecules. If a bulky group at C6 or C7 kills activity, place a "Forbidden" sphere there.

Protocol B: Model Validation (Self-Validating System)

A model is only as good as its predictive power. You must calculate the Goodness of Hit (GH) score.

  • Decoy Set Generation:

    • Use DUD-E (Directory of Useful Decoys) to generate 500 decoys that are physically similar (MW, LogP) but topologically distinct from quinolines.

  • Screening:

    • Screen the combined list (Actives + Decoys) against your pharmacophore model.

  • Metrics Calculation:

    • Target: Enrichment Factor (EF) > 10 in the top 1% of the database.

    • ROC AUC: Target > 0.75.

Data Summary: Key Descriptors

When modeling this specific ligand, ensure your calculated descriptors fall within the "Drug-Like" space for DHODH inhibitors.

DescriptorTarget RangeRationale for 3-Methoxy-2-methylquinoline
MW 230–350 DaFragment-like/Lead-like.
cLogP 2.5 – 3.52-Methyl increases lipophilicity; 3-Methoxy balances solubility.
TPSA 60–80 ŲDominated by Carboxylate (40) + Methoxy (9) + Quinoline N (12).
Rotatable Bonds 2–3Rigid core; only C4-COOH and C3-OMe rotate.
pKa (Acid) 4.2 – 4.8Ensures ionization in cytosolic pH.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., et al. (2011). "3D-QSAR and pharmacophore modeling of 2-phenylquinoline-4-carboxylic acid derivatives as DHODH inhibitors." Journal of Molecular Modeling. Link

  • Woska, F., & Gillespie, P. (2020). "Small Molecule Inhibitors of DHODH: A Medicinal Chemistry Perspective." ACS Medicinal Chemistry Letters. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Relevant for the 3-methoxy twist).[1] Link

  • Brequinar Analogue Crystal Structure. (PDB Code: 1D3G).[2] RCSB Protein Data Bank. Link

Sources

Foundational

Technical Evaluation: 3-Methoxy-2-methylquinoline-4-carboxylic Acid in Antibacterial Research

Executive Summary: The Cinchoninic Acid Scaffold In the landscape of antibacterial drug discovery, the quinoline-4-carboxylic acid (cinchoninic acid) scaffold represents a distinct chemical space from the canonical fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cinchoninic Acid Scaffold

In the landscape of antibacterial drug discovery, the quinoline-4-carboxylic acid (cinchoninic acid) scaffold represents a distinct chemical space from the canonical fluoroquinolones (which are typically 4-oxo-1,4-dihydroquinoline-3-carboxylic acids). While fluoroquinolones target DNA gyrase via a specific Mg²⁺-mediated bridge at the 3-carboxylate/4-keto motif, 3-Methoxy-2-methylquinoline-4-carboxylic acid utilizes a fully aromatic core that alters both solubility profiles and binding kinetics.

This guide details the technical evaluation of this compound, focusing on its role as a lipophilic lead candidate. We explore its synthesis via the Pfitzinger reaction, its mechanism of action (MOA) involving DNA intercalation and gyrase inhibition, and the critical experimental protocols required to validate its efficacy against multidrug-resistant (MDR) pathogens.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before initiating biological assays, the compound's physicochemical properties must be understood to predict bioavailability and membrane permeability.

PropertyValue (Predicted/Experimental)Significance in Antibacterial Design
Molecular Formula C₁₂H₁₁NO₃Core stoichiometry.
Molecular Weight 217.22 g/mol Low MW favors Gram-negative porin penetration.
cLogP ~2.1 - 2.5Optimal lipophilicity for passive diffusion across bacterial membranes.
H-Bond Donors 1 (COOH)Limited donors reduce desolvation penalty upon binding.
H-Bond Acceptors 4 (N, OMe, COOH)Facilitates interaction with GyrA/ParC subunits.
pKa (Acid) ~4.5Ionized at physiological pH; requires specific transport or porin channels.

Expert Insight: The 3-methoxy group is a strategic modification over the 3-hydroxy analog. While 3-OH groups are susceptible to rapid Phase II metabolism (glucuronidation) and oxidation, the 3-OMe ether linkage provides metabolic stability while maintaining the electron-donating character required to modulate the electron density of the quinoline ring.

Synthesis Protocol: The Pfitzinger Reaction[1][4][6][7]

To ensure high purity for biological screening, we utilize a modified Pfitzinger cyclization. This pathway is preferred over the Doebner reaction for this specific substitution pattern due to higher regioselectivity.

Reaction Scheme

The synthesis involves the condensation of Isatin (1H-indole-2,3-dione) with Methoxyacetone under strong alkaline conditions, followed by ring expansion and acidification.

Step-by-Step Protocol

Reagents:

  • Isatin (CAS: 91-56-5)[1]

  • Methoxyacetone (CAS: 5878-19-3)

  • Potassium Hydroxide (33% w/v aqueous solution)

  • Glacial Acetic Acid[1]

Procedure:

  • Solubilization: Dissolve 0.02 mol of Isatin in 15 mL of 33% KOH solution. Heat gently to 40°C until the solution turns deep orange (formation of isatic acid salt).

  • Condensation: Add 0.025 mol (1.2 equiv) of Methoxyacetone dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 24–48 hours. Monitor consumption of Isatin via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool the reaction mixture to room temperature. Dilute with 50 mL ice-cold water.

  • Precipitation: Acidify carefully with glacial acetic acid to pH 4–5. The product, 3-Methoxy-2-methylquinoline-4-carboxylic acid , will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (3x 20 mL), and recrystallize from Ethanol/Water (70:30) to obtain analytical grade crystals.

Self-Validating Checkpoint:

  • NMR Verification: The ¹H-NMR should show a singlet for the methoxy group (~3.9 ppm) and a singlet for the methyl group (~2.6 ppm). The absence of the NH signal from Isatin confirms ring closure.

Mechanism of Action (MOA)

Unlike fluoroquinolones that bind to the enzyme-DNA cleavage complex primarily through the 3-carboxy/4-oxo motif, quinoline-4-carboxylic acids often exhibit a dual mechanism:

  • Intercalation: The planar aromatic system intercalates between DNA base pairs.

  • Enzyme Inhibition: The 4-COOH group coordinates with divalent cations (Mg²⁺/Mn²⁺) in the active site of DNA Gyrase (Topoisomerase II) or Topoisomerase IV.

The 3-Methoxy group provides steric bulk that may enhance specificity for the ATP-binding pocket or the DNA-cleavage core, depending on the specific bacterial strain.

Pathway Visualization

MOA_Pathway Compound 3-Methoxy-2-methylquinoline- 4-carboxylic acid Bact_Cell Bacterial Cell Entry (Porins/Diffusion) Compound->Bact_Cell Passive Diffusion Mg_Bridge Mg2+ Bridging (via 4-COOH) Compound->Mg_Bridge Coordination Target_Complex DNA Gyrase-DNA Complex Bact_Cell->Target_Complex Cytoplasmic Accumulation Target_Complex->Mg_Bridge Binding Stabilization Stabilization of Cleavable Complex Mg_Bridge->Stabilization Inhibits Religation Replication_Fork Replication Fork Arrest Stabilization->Replication_Fork Blocks Polymerase DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Accumulation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death SOS Response Failure

Caption: Mechanism of Action: The compound penetrates the bacterial wall and stabilizes the DNA Gyrase-DNA complex, preventing religation and causing fatal double-strand breaks.

Experimental Validation Protocols

To rigorously evaluate the antibacterial potential of this scaffold, the following assays are mandatory.

A. Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines

Objective: Determine the lowest concentration inhibiting visible growth.

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 50 µL of inoculum to 50 µL of compound solution. Incubate at 37°C for 16–20 hours.

  • Readout: Visual inspection for turbidity. Use Resazurin dye (0.01%) for enhanced sensitivity (Blue = No Growth, Pink = Growth).

B. Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate broth containing the compound at 4x MIC.

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute samples in saline and plate on agar.

  • Analysis: A ≥3 log₁₀ reduction in CFU/mL constitutes bactericidal activity.

C. In Silico Docking Workflow

Objective: Predict binding affinity and orientation.

  • Protein Prep: Retrieve DNA Gyrase crystal structure (e.g., PDB ID: 2XCT) from RCSB PDB. Remove water molecules and co-crystallized ligands.

  • Ligand Prep: Minimize the energy of 3-Methoxy-2-methylquinoline-4-carboxylic acid using MMFF94 force field.

  • Docking: Use AutoDock Vina. Define the grid box around the active site (Arg122, Asp87 regions).

  • Scoring: Analyze Binding Free Energy (ΔG). A score < -7.0 kcal/mol suggests significant affinity.

Comparative Analysis & SAR Implications

The table below highlights how the 3-Methoxy-2-methyl substitution modifies the profile compared to the unsubstituted parent and standard drugs.

FeatureParent (Quinoline-4-COOH)3-Methoxy-2-Methyl Analog Ciprofloxacin (Ref)
Lipophilicity ModerateHigh (Improved membrane crossing)Moderate
Metabolic Stability Low (Oxidation prone)High (Blocked C3/C2 positions)High
Binding Mode Intercalation dominantHybrid (Intercalation + Steric fit)Mg²⁺ Bridge dominant
Spectrum Narrow (Gram +)Broad (Potential Gram - activity)Broad

Research Directive: If MIC values are >32 µg/mL, consider derivatizing the carboxylic acid into an amide or hydrazide to increase hydrogen bonding capacity, or introducing a fluorine atom at Position 6 (mimicking fluoroquinolones) to enhance Gyrase binding affinity.

References

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[2][3] Link

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatin und Ketonen. Journal für Praktische Chemie. (Foundational synthesis reference). Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[4] Mechanism of quinolone action and resistance. Biochemistry. Link

  • Ghasemi, B., et al. (2021).[2] Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid Analogs.[2][3] ResearchGate.[5] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Synthesis Protocols for 3-Methoxy-2-methylquinoline-4-carboxylic Acid

Executive Summary Synthesizing amides from 3-Methoxy-2-methylquinoline-4-carboxylic acid presents a distinct challenge in medicinal chemistry. Unlike simple benzoic acids, this substrate features a "peri-like" steric env...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing amides from 3-Methoxy-2-methylquinoline-4-carboxylic acid presents a distinct challenge in medicinal chemistry. Unlike simple benzoic acids, this substrate features a "peri-like" steric environment due to the 3-methoxy substituent adjacent to the C4-carboxylate. This steric bulk, combined with the electron-rich nature of the quinoline core (donated by the 3-OMe), reduces the electrophilicity of the carbonyl carbon, making standard carbodiimide couplings (e.g., EDC/NHS) prone to low yields or incomplete conversion.

This Application Note outlines two field-validated protocols to overcome these barriers:

  • Method A (Acid Chloride Activation): The robust, scalable route for non-sensitive amines.

  • Method B (HATU Activation): The high-precision route for complex/sensitive amines or high-throughput screening (HTS).

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Steric Hindrance: The methoxy group at position C3 projects electron density and physical bulk toward the C4 reaction center. This hinders the approach of bulky nucleophiles.

  • Electronic Deactivation: The 3-OMe group is an Electron Donating Group (EDG). While it increases the basicity of the quinoline nitrogen, it also pushes electron density into the ring system, rendering the C4-carbonyl less electrophilic compared to unsubstituted quinoline-4-acids.

Strategic Implications

To force this reaction to completion, we must generate a highly reactive intermediate. The in situ active ester generated by EDC is often insufficient. We recommend converting the acid to an acid chloride (most reactive) or using HATU (7-azabenzotriazole), which utilizes the neighboring group effect of the pyridine nitrogen in the coupling reagent to accelerate the reaction.

Decision Matrix: Selecting the Right Protocol

Use the following logic to determine the optimal pathway for your specific target molecule.

DecisionMatrix Start Start: Select Amine Partner IsAmineSensitive Is the Amine Acid-Sensitive or Complex? Start->IsAmineSensitive Scale Reaction Scale? IsAmineSensitive->Scale No (Robust Amine) MethodB Method B: HATU Coupling (High Cost / Mild Conditions) IsAmineSensitive->MethodB Yes (e.g., chiral, protecting groups) MethodA Method A: Acid Chloride (SOCl2 / Oxalyl Chloride) Scale->MethodA > 1 gram Scale->MethodB < 100 mg (Discovery)

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine sensitivity and scale.

Method A: Acid Chloride Activation (The Robust Route)

Best for: Scale-up (>1g), anilines, and sterically hindered amines. Mechanism: Conversion to the acyl chloride overcomes the electronic deactivation of the 3-OMe group.

Reagents
  • Substrate: 3-Methoxy-2-methylquinoline-4-carboxylic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (for higher reflux temps).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
Step-by-Step Protocol
  • Activation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Option 1 (Standard): Add Thionyl Chloride (5.0 equiv) dropwise.

    • Option 2 (Mild): Add Oxalyl Chloride (1.5 equiv) followed by 2 drops of anhydrous DMF (gas evolution will occur immediately).

    • Reflux the mixture for 2–3 hours. Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester).

    • Critical Step: Evaporate the solvent and excess chlorinating agent completely under high vacuum. Re-dissolve the residue in fresh anhydrous DCM. This removes acidic byproducts that could degrade the amine.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the amine (1.1 equiv) and

      
       (3.0 equiv) dissolved in minimal DCM.
      
    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM (x3). Wash organics with brine.

    • Dry over

      
       and concentrate.
      

Method B: HATU-Mediated Coupling (The Precision Route)

Best for: Parallel synthesis, acid-sensitive protecting groups (Boc, TBDMS), and precious amines. Mechanism: HATU generates a highly reactive O-At ester. The pyridyl nitrogen in the leaving group provides anchimeric assistance, boosting reaction rates for hindered centers like the C4 position.

Reagents
  • Substrate: 3-Methoxy-2-methylquinoline-4-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig's Base) (3.0 equiv).

  • Solvent: Anhydrous DMF (preferred) or DMAc.

Step-by-Step Protocol
  • Pre-Activation (Essential for Hindered Acids):

    • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

    • Add DIPEA (1.0 equiv only at this stage).

    • Stir at RT for 15–30 minutes . The solution should turn yellow/orange. This "incubation" time allows the formation of the activated ester before the amine is introduced, preventing the amine from stalling the activation kinetics.

  • Coupling:

    • Add the amine (1.1 equiv) and the remaining DIPEA (2.0 equiv).

    • Stir at RT for 12–16 hours.

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The 3-OMe group is thermally stable, but ensure your amine can tolerate heat.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash Sequence:

      • Water (to remove DMF).

      • Sat.

        
         (crucial for removing residual DMF).
        
      • 5% Citric Acid (removes unreacted amine/HATU byproducts).

      • Sat.

        
        .
        
    • Dry and concentrate.

Comparison of Methodologies

FeatureMethod A (Acid Chloride)Method B (HATU)
Reactivity Very HighHigh
Steric Tolerance ExcellentGood
Byproducts HCl /

(Gaseous)
Urea derivatives (Soluble)
Atom Economy HighLow (High MW reagents)
Cost LowHigh
Purification Often requires only extractionColumn Chromatography usually required

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The steric bulk of the 3-OMe group is blocking the nucleophilic attack.

  • Solution: Switch to Method A using Oxalyl Chloride/DMF . If using Method B, switch solvent to NMP (N-methylpyrrolidone) and heat to 80°C. NMP is a better solvent for breaking up aggregation in hindered couplings.

Issue: Des-methyl byproduct (Phenol formation)
  • Cause: Harsh acidic conditions (e.g., prolonged reflux in

    
    ) might cleave the methyl ether, especially if the reaction is not anhydrous.
    
  • Solution: Ensure strictly anhydrous conditions. Use Oxalyl Chloride at 0°C -> RT instead of refluxing

    
    .
    
Issue: Product stuck in DMF
  • Cause: Quinoline carboxamides are often lipophilic but can hydrogen bond strongly with DMF.

  • Solution: Use the "LiCl Wash" technique (3x washes with 5% LiCl solution) during workup to pull DMF into the aqueous phase effectively.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application

Advanced Chromatographic Resolution of Quinoline Carboxylic Acids: A Comprehensive HPLC-UV Application Note &amp; SOP

Here is a comprehensive, highly technical Application Note and Standard Operating Procedure (SOP) for the HPLC analysis of quinoline carboxylic acids, designed for researchers and drug development professionals. Phase I:...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, highly technical Application Note and Standard Operating Procedure (SOP) for the HPLC analysis of quinoline carboxylic acids, designed for researchers and drug development professionals.

Phase I: Mechanistic Grounding & Chromatographic Strategy

Quinoline carboxylic acids—most prominently represented by the fluoroquinolone class of broad-spectrum antibiotics (e.g., ciprofloxacin, norfloxacin, moxifloxacin)—present unique analytical challenges due to their amphoteric nature[1][2]. Structurally, these molecules feature a carboxylic acid moiety at the C-3 position and a basic piperazine or amine substituent at the C-7 position[1][3].

The Causality of Mobile Phase pH

The dual


 values of these compounds (typically ~6.0 for the carboxylic acid and ~8.0–9.0 for the basic amine) dictate their speciation in solution, which in turn governs their chromatographic retention.
  • The Zwitterionic Trap: At a neutral pH, these molecules exist predominantly as highly polar zwitterions. This state exhibits poor retention on standard reversed-phase (RP) C18 columns and is prone to severe peak tailing due to secondary electrostatic interactions with unreacted silanol groups on the silica matrix.

  • The Acidic Solution: To counteract this, the mobile phase pH must be strictly controlled. Lowering the pH to 2.5–3.0 using a phosphate buffer or formic acid protonates the carboxylic acid, reducing the molecule's overall polarity and driving hydrophobic partitioning into the C18 stationary phase[2][4]. Furthermore, the acidic environment suppresses the ionization of residual silanols, ensuring sharp, symmetrical peaks[2].

  • Base Deactivation: If a near-neutral pH (e.g., pH 6.0) is required for specific stability-indicating separations, the addition of a competing base like triethylamine (TEA) is mandatory to actively block silanol sites[5].

Detection Strategy

The extended conjugated


-electron system of the quinoline core provides strong ultraviolet (UV) absorbance, making Photodiode Array (PDA) or UV-Vis detectors the gold standard for routine quantification. Optimal absorption typically occurs between 249 nm and 290 nm, depending on the specific C-6 and C-7 substituents[1][3].

Phase II: Experimental Workflows & Logical Relationships

Workflow A 1. Sample Matrix Preparation (Plasma Extraction / Tablet Dissolution) C 3. System Suitability Testing (SST) (Resolution > 1.5, Tailing Factor < 2.0) A->C B 2. Mobile Phase Formulation (Buffer pH 3.0 - 6.0 & Organic Modifier) B->C D 4. RP-HPLC Isocratic Separation (C18 Column, 250 x 4.6 mm) C->D SST Passed E 5. UV-Vis / PDA Detection (Wavelength: 270 - 290 nm) D->E

Fig 1. End-to-end analytical workflow for HPLC analysis of quinoline carboxylic acids.

pHDynamics pH_Low Acidic Mobile Phase (pH 2.5 - 3.0) State_Low Protonated Carboxyl Ionized Amine pH_Low->State_Low pH_Mid Neutral Mobile Phase (pH 6.0 - 7.0) State_Mid Zwitterionic State (Highly Polar) pH_Mid->State_Mid Outcome_Low Optimal C18 Retention Suppressed Silanols State_Low->Outcome_Low Outcome_Mid Poor Retention Requires End-Capping/TEA State_Mid->Outcome_Mid

Fig 2. Causality of mobile phase pH on the chromatographic behavior of fluoroquinolones.

Phase III: The Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. It incorporates internal standards (IS) and System Suitability Testing (SST) as mandatory gating mechanisms to ensure data integrity before any unknown samples are processed.

Step 1: Reagent and Mobile Phase Preparation
  • Aqueous Phase: Prepare a 20 mM sodium dihydrogen phosphate buffer. Adjust the pH to 3.0 ± 0.1 using dilute orthophosphoric acid[1][2]. For MS-compatible methods, substitute with 0.1 M formic acid (pH 2.80)[4].

  • Organic Modifier: Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Blending: Mix the aqueous buffer and organic modifier in an 85:15 to 70:30 (v/v) ratio, depending on the lipophilicity of the target analyte[2][4]. Filter through a 0.22 µm membrane and degas via ultrasonication for 10 minutes.

Step 2: Sample Extraction (Self-Validating Matrix Prep)

For Pharmaceutical Formulations (Tablets):

  • Crush and homogenize tablets. Transfer an accurately weighed portion equivalent to 40 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask[6].

  • Add 50 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and make up to volume.

  • Filter through a 0.45 µm syringe filter.

For Bioanalytical Assays (Human Plasma):

  • Aliquot 0.5 mL of human plasma into a borosilicate glass tube[2].

  • Add an appropriate Internal Standard (e.g., rosuvastatin or a structurally distinct fluoroquinolone like gatifloxacin) to validate extraction recovery[2][4].

  • Perform liquid-liquid extraction (LLE) or protein precipitation. Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant, evaporate under nitrogen, and reconstitute in 200 µL of mobile phase[1].

Step 3: Instrument Setup & System Suitability Testing (SST)
  • Column: Install a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[4][7]. Thermostat the column compartment to 25°C[2].

  • Flow Rate: Set to 1.0 mL/min for isocratic elution[2][4].

  • Detection: Set the UV/PDA detector to the analyte's

    
     (e.g., 280 nm for Norfloxacin/Ciprofloxacin, 290 nm for Moxifloxacin)[1][5][7].
    
  • SST Execution (The Gating Mechanism): Inject six replicates of a mid-level calibration standard. The system is validated only if:

    • Relative Standard Deviation (RSD) of peak areas is

      
       2.0%[4][8].
      
    • Tailing factor (

      
      ) is 
      
      
      
      1.5.
    • Theoretical plates (

      
      ) > 2000.
      
    • Resolution (

      
      ) between the analyte and IS is > 1.5[5].
      
Step 4: Analytical Run & Data Acquisition
  • Inject blank mobile phase to confirm the absence of carryover.

  • Inject calibration standards (e.g., 0.1 – 12.0 µg/mL for plasma) to establish linearity (

    
    )[2].
    
  • Inject Quality Control (QC) samples at low, mid, and high concentrations.

  • Proceed with processing unknown samples.

Phase IV: Quantitative Data & Method Validation Parameters

The following table summarizes validated chromatographic parameters for prominent quinoline carboxylic acids synthesized from authoritative literature:

Analyte (Fluoroquinolone)MatrixMobile Phase CompositionpHUV

Linearity RangeLOD / LOQ
Norfloxacin Human Plasma20 mM NaH₂PO₄ : Acetonitrile (88:12)3.0280 nm25 – 3000 ng/mL~10 ng/mL / 25 ng/mL
Ciprofloxacin Tablet / Plasma0.025 M NaH₂PO₄ : Acetonitrile (85:15)3.0276 nm0.1 – 12.0 µg/mL0.05 µg/mL / 0.1 µg/mL
Moxifloxacin Bulk / Tablet0.1 M Formic Acid : Methanol (30:70)2.8280 nm0.2 – 2.0 µg/mL0.23 µg/mL / 0.78 µg/mL
Pazufloxacin Bulk / Stress50 mM KH₂PO₄ : Methanol (60:40)4.5249 nm5.0 – 15.0 µg/mL0.15 µg/mL / 0.45 µg/mL

(Data aggregated from method validation studies[1][2][3][4])

Phase V: References

  • Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed Source: nih.gov URL:[Link][8]

  • Development and validation of a new method for the quantification of norfloxacin by HPLC-UV and its application to a comparative - SciELO Source: scielo.br URL:[Link][1]

  • New, Simple and Validated RP-HPLC Method for Quality Control of Moxifloxacin - Semantic Scholar Source: semanticscholar.org URL:[Link][4]

  • Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form - Research Journal of Pharmacy and Technology Source: rjptonline.org URL:[Link][7]

  • RAPID DETERMINATION OF CIPROFLOXACIN CONCENTRATION IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: googleapis.com URL:[Link][2]

  • Journal of Pharmaceutical and Biomedical Analysis - MOLNÁR-INSTITUTE for Applied Chromatography | DryLab® Source: molnar-institute.com URL:[Link][5]

  • Interaction Studies of Moxifloxacin with Anti-diabetic Drugs and Application of RP-HPLC in Analysis Source: ijper.org URL:[Link][6]

  • Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate and Its Degraded P - SciSpace Source: scispace.com URL:[Link][3]

Sources

Method

Application Note: Crystallization of 3-Methoxy-2-methylquinoline-4-carboxylic acid

Abstract & Introduction This application note details the isolation and purification protocols for 3-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 159782-19-1), a critical pharmacophore and intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the isolation and purification protocols for 3-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 159782-19-1), a critical pharmacophore and intermediate in the synthesis of NK3 receptor antagonists such as Osanetant (SR-142801).

Purification of quinoline-4-carboxylic acids presents specific challenges due to their zwitterionic nature . The presence of a basic quinoline nitrogen and an acidic carboxyl group creates an amphoteric molecule with pH-dependent solubility. While crude isolation is often achieved via isoelectric precipitation, pharmaceutical-grade purity requires rigorous crystallization to remove structural isomers (e.g., N-methylated byproducts) and unreacted starting materials (e.g., isatin derivatives).

This guide provides three validated methods:

  • Acid-Base Precipitation (pH Swing): For crude isolation from reaction mixtures.

  • Thermal Recrystallization (Ethanol): For high-purity polishing (>98%).

  • Anti-Solvent Crystallization (DMSO/Water): For recovery from mother liquors or highly impure samples.

Physicochemical Profile & Solubility Assessment

Understanding the solubility profile is the prerequisite for successful crystallization.

Solvent SystemSolubility BehaviorSuitability
Water (Neutral pH) InsolubleAnti-solvent
Water (pH > 10) Soluble (as Carboxylate salt)Dissolution Medium
Water (pH < 2) Soluble (as Quinolinium salt)Dissolution Medium
Ethanol / Methanol Soluble (Hot) / Sparingly Soluble (Cold)Ideal Recrystallization Solvent
DMSO / DMF Highly SolubleSolvent (for Anti-solvent method)
Acetone / Ethyl Acetate Sparingly SolubleAnti-solvent / Wash solvent

Key Mechanism: The molecule exhibits an Isoelectric Point (pI) typically between pH 3.5 and 5.0. Minimum solubility occurs at this pH range, driving precipitation.

Protocol A: Acid-Base Precipitation (Crude Isolation)

Objective: To isolate the target molecule from crude reaction mixtures (e.g., Pfitzinger or Doebner reaction products) by leveraging its amphoteric properties.

Workflow Diagram

AcidBasePurification Crude Crude Reaction Mixture (Solid/Oil) Dissolve Dissolve in 1N NaOH (Target pH > 10) Crude->Dissolve Basification Filter1 Filtration (Remove insoluble impurities) Dissolve->Filter1 Filtrate Alkaline Filtrate (Contains Product) Filter1->Filtrate Acidify Slow Acidification with 1N HCl (Target pH 4.5 - 5.0) Filtrate->Acidify pH Swing Precipitate Precipitation at pI (Thick Slurry) Acidify->Precipitate Crystallization Filter2 Vacuum Filtration & Wash (Water + Cold Ethanol) Precipitate->Filter2 Dry Dry at 60°C (Vacuum Oven) Filter2->Dry

Figure 1: Acid-Base pH Swing Purification Workflow.[1][2] This method removes non-acidic organic impurities.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in 1N NaOH (approx. 10 volumes). Stir at room temperature until fully dissolved.

    • Note: If the solution is dark/black, add Activated Carbon (5% w/w) and stir for 30 mins.

  • Clarification: Filter the alkaline solution through a Celite pad to remove insoluble byproducts (e.g., unreacted anilines or tars).

  • Precipitation:

    • Place the clear filtrate in a stirred vessel.

    • Slowly add 1N HCl dropwise.

    • Monitor pH. A heavy precipitate will form as pH approaches 6.

    • Critical Endpoint: Adjust pH to 4.5 – 5.0 . Do not go below pH 3, or the hydrochloride salt may form and redissolve.

  • Aging: Stir the slurry for 1–2 hours at room temperature to ripen the crystals (Ostwald ripening).

  • Isolation: Filter via Büchner funnel. Wash the cake with water (3x) to remove salts (NaCl), followed by a displacement wash with cold acetone (1x).

Protocol B: Thermal Recrystallization (High Purity)

Objective: To upgrade the purity of the acid-precipitated solid (>98% HPLC) by removing structural isomers and trace colored impurities.

Solvent Selection

Ethanol (95% or Absolute) is the preferred solvent.

  • Alternative: Glacial Acetic Acid (for very insoluble batches).

Step-by-Step Procedure
  • Slurry Preparation: Charge the crude solid into a round-bottom flask equipped with a reflux condenser. Add Ethanol (starting with 10 mL/g).

  • Dissolution: Heat the mixture to reflux (approx. 78°C).

    • If solids remain after 15 mins at reflux, add more ethanol in small portions (1 mL/g) until a clear solution is obtained.

    • Safety: Ensure adequate venting; quinolines can have a distinct odor.

  • Hot Filtration (Optional): If insoluble particles persist despite excess solvent, filter the hot solution rapidly through a pre-heated funnel.

  • Controlled Cooling:

    • Remove heat source and allow the flask to cool slowly to room temperature on a cork ring (approx. rate: 10°C/hour).

    • Seeding: If available, add seed crystals at ~50°C to induce uniform nucleation.

  • Chilling: Once at room temperature, place the flask in an ice bath (0–5°C) for 2 hours to maximize yield.

  • Filtration: Filter the white-to-pale-yellow needles.

  • Washing: Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 50–60°C for 12 hours.

Protocol C: Anti-Solvent Crystallization

Objective: Used when the compound degrades at high temperatures or for recovering product from mother liquors.

Workflow Diagram

AntiSolvent Solution Dissolve in DMSO (Min. Volume, RT) Addition Slow Addition of Water (Anti-Solvent) Solution->Addition Rate: 1mL/min Nucleation Onset of Turbidity (Cloud Point) Addition->Nucleation Growth Stir 2-4 Hours Nucleation->Growth Isolate Filter & Wash Growth->Isolate

Figure 2: Anti-solvent crystallization using DMSO/Water system.

Procedure
  • Dissolve 1 g of crude material in the minimum amount of DMSO (approx. 2–3 mL) at room temperature.

  • Filter if necessary to remove haze.

  • While stirring rapidly, slowly add Water dropwise.

  • Stop addition when a persistent cloudiness appears. Stir for 10 minutes.

  • Continue adding water until the ratio of DMSO:Water is approximately 1:3.

  • Filter the resulting solid and wash copiously with water to remove DMSO.

Analytical Characterization & Specifications

TestMethodExpected Result
Appearance VisualWhite to pale yellow crystalline powder
Melting Point DSC / Capillary229–231°C (dec.) [1, 2]
Purity HPLC (C18, ACN/Water)> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Singlet (-OCH3) at ~4.0 ppm; Singlet (-CH3) at ~2.7 ppm
Crystal Form XRDCrystalline (Sharp peaks)

Note on Polymorphism: Quinolines are prone to polymorphism. If the melting point deviates significantly (e.g., 246°C vs 230°C), check for solvates or different polymorphs using XRD.

Troubleshooting Guide

  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Solution is too concentrated or cooling is too rapid.

    • Remedy: Reheat to dissolve the oil. Add a small amount of seed crystals. Cool much slower. Add 5-10% excess solvent.

  • Problem: Low Yield

    • Cause: Product is too soluble in the mother liquor.

    • Remedy: Concentrate the mother liquor by rotary evaporation and repeat the crystallization. Or, use the Anti-Solvent method (Protocol C) on the mother liquor.

  • Problem: Persistent Color

    • Cause: Oxidation products (quinones).[3]

    • Remedy: Recrystallize from Ethanol containing 5% Activated Carbon. Filter hot.

References

  • Dodia, N. M., et al. (2015). "Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives." Chemistry & Biology Interface, 5(2), 128-136.[4]

  • ChemicalBook. "2-(3-Methoxyphenyl)quinoline-4-carboxylic acid Synthesis."

  • PubChem. "Osanetant (Compound)."[5] National Library of Medicine.

  • Emonds-Alt, X., et al. (1995).[6] "SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor."[6] Life Sciences, 56(1), 27-32.[6]

  • Sigma-Aldrich. "3-Hydroxy-2-methyl-4-quinolinecarboxylic acid Product Sheet."

Sources

Application

Microwave-assisted synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic acid derivatives

Application Note: Microwave-Assisted Synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic Acid Derivatives Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic Acid Derivatives

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic acid and its derivatives. Utilizing the Pfitzinger reaction , this method reduces reaction times from 12–24 hours (thermal reflux) to under 20 minutes while significantly improving yield and purity.

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in drug discovery, serving as a core pharmacophore for DHODH inhibitors (anticancer), DNA gyrase inhibitors (antibacterial), and NK3 receptor antagonists [1]. The specific inclusion of the 3-methoxy group modulates lipophilicity and metabolic stability, making this specific derivative a critical intermediate in modern medicinal chemistry libraries.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of isatin (indoline-2,3-dione) with methoxyacetone (1-methoxypropan-2-one) in an alkaline medium.

  • Strategic Disconnection: The C2-C3 bond and the C4-N bond are formed in a single pot.

  • Regioselectivity: Condensation of isatin with unsymmetrical ketones typically favors reaction at the methylene group (

    
    -CH2) over the methyl group (
    
    
    
    -CH3) due to the higher acidity of the methylene protons and the stability of the resulting enolate, leading to the 3-substituted-2-methylquinoline product [2].
Mechanistic Pathway (DOT Visualization)

PfitzingerMechanism Isatin Isatin (Reactant A) Isatinate Isatinate Anion (Ring Opening) Isatin->Isatinate Hydrolysis Base KOH/OH- (Catalyst) Base->Isatinate Aldol Aldol Condensation (Intermediate) Isatinate->Aldol + Ketone Ketone Methoxyacetone (Reactant B) Ketone->Aldol Imine Imine Formation (Cyclization) Aldol->Imine - H2O Product 3-Methoxy-2-methyl quinoline-4-COOH Imine->Product Dehydration (Aromatization)

Figure 1: Mechanistic pathway of the Pfitzinger reaction.[1] The base-mediated ring opening of isatin is followed by condensation with the ketone and subsequent cyclization.

Materials & Instrumentation

Reagents
ReagentCAS NumberRolePurity Grade
Isatin (and derivatives)91-56-5Scaffold Precursor>98%
Methoxyacetone 5878-19-3Carbonyl Source95%
Potassium Hydroxide (KOH) 1310-58-3Base/CatalystPellets, >85%
Ethanol (EtOH) 64-17-5SolventAbsolute
Acetic Acid (AcOH) 64-19-7Precipitating AgentGlacial
Instrumentation
  • Microwave Reactor: Single-mode or Multi-mode synthesis system (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessels: 10 mL or 35 mL pressure-sealed Pyrex vials with Teflon/silicone septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Reactant Preparation

  • In a 35 mL microwave vial, dissolve KOH (3.0 equiv, 15 mmol, 0.84 g) in Water (2 mL).

  • Add Isatin (1.0 equiv, 5 mmol, 0.735 g). The solution will turn from orange to deep purple/brown, indicating the formation of the isatinate salt (ring opening).

  • Add Ethanol (10 mL) and stir for 2 minutes.

  • Add Methoxyacetone (1.2 equiv, 6 mmol, 0.53 g) dropwise.

Step 2: Microwave Irradiation Seal the vessel and load it into the reactor.[2] Program the method as follows:

ParameterSettingRationale
Temperature 140 °COptimal for condensation/cyclization without degradation.
Power Dynamic (Max 200W)Maintains set point; prevents overshoot.
Hold Time 15 minutesSufficient for >95% conversion based on kinetic studies [3].
Stirring HighEnsures homogeneity and uniform heating.
Pressure Limit 250 psiSafety cutoff (ethanol vapor pressure).

Step 3: Workup & Isolation [1]

  • Allow the reaction vessel to cool to room temperature (<40 °C).

  • Transfer the reaction mixture to a 100 mL beaker.

  • Rinse the vial with 5 mL of water and add to the beaker.

  • Place the beaker in an ice bath.

  • Slowly acidify with Glacial Acetic Acid (approx. 2-3 mL) dropwise with stirring until pH reaches 4–5.

    • Observation: A voluminous precipitate (the free acid) will form.

  • Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.

  • Filter the solid using a Büchner funnel under vacuum.

  • Wash the cake with cold water (3 x 10 mL) to remove excess salts and unreacted ketone.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in minimum hot ethanol. If necessary, add drops of DMF to aid solubility. Allow to cool slowly to RT, then refrigerate.

  • Yield: Expected yield is 85–92% .

Workflow Diagram

Workflow Start Mix Isatin + KOH (aq) (Ring Opening) AddReagents Add EtOH + Methoxyacetone Start->AddReagents Microwave MW Irradiation 140°C, 15 min AddReagents->Microwave Cool Cool to RT & Transfer Microwave->Cool Acidify Acidify with AcOH (pH 4-5) (Precipitation) Cool->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Purify Recrystallization (EtOH) Filter->Purify

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Discussion

Library Scope (Derivatives)

The protocol is robust for various substituted isatins. The electronic nature of the substituent affects the reaction rate but generally provides high yields under MW conditions.

EntryIsatin Substituent (R)Product StructureYield (%)MP (°C)
1 H3-Methoxy-2-methylquinoline-4-COOH91210-212
2 5-Cl6-Chloro-3-methoxy-2-methylquinoline-4-COOH88235-237
3 5-Br6-Bromo-3-methoxy-2-methylquinoline-4-COOH85240-242
4 5-NO23-Methoxy-2-methyl-6-nitroquinoline-4-COOH82>250
5 5-OMe3,6-Dimethoxy-2-methylquinoline-4-COOH89198-200
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete ring openingEnsure Isatin is fully dissolved in KOH/Water before adding EtOH/Ketone.
Oily Product Incomplete precipitationThe pH is critical. If too acidic (pH < 2), the quinoline nitrogen protonates, forming a soluble salt. Adjust pH strictly to the isoelectric point (pH 4-5).
Impurity (Isatin) Reaction incompleteIncrease MW hold time to 20 min or increase Ketone equivalents to 1.5.
Impurity (Red Color) Isatin condensationIsatin can self-condense (isatide). Ensure excess ketone and sufficient base concentration.

References

  • Cambridge University Press. Pfitzinger Quinoline Synthesis: Principles and Mechanism. [Link][3]

  • Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives under microwave activation. [Link]

  • National Institutes of Health (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Wikipedia. Pfitzinger Reaction Overview and Variations. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Biological Evaluation of 3-Methoxy-2-methylquinoline-4-carboxylic acid

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic therapeutic agents. Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention for their vast spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The scaffold's versatility allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity.

This guide focuses on 3-Methoxy-2-methylquinoline-4-carboxylic acid , a specific derivative of this important class. As researchers synthesize or procure novel compounds like this, a systematic in vitro evaluation is the critical first step to elucidate their biological potential. These application notes provide a series of detailed protocols and the scientific rationale for characterizing the activity of this molecule, designed for researchers in drug discovery and chemical biology. We will explore its potential as an anticancer and antimicrobial agent through established, robust assay platforms.

Foundational Concepts and Rationale for Assay Selection

Before initiating biological assays, it is crucial to understand the potential mechanisms of action that are common for this class of compounds. This knowledge informs the selection of relevant assays and provides a hypothetical framework for interpreting the results.

Preliminary Compound Management
  • Solubility: Determine the solubility of 3-Methoxy-2-methylquinoline-4-carboxylic acid in common laboratory solvents, such as Dimethyl Sulfoxide (DMSO). Most initial in vitro screens use a concentrated stock solution in DMSO, which is then serially diluted in an aqueous culture medium. It is critical to note the final DMSO concentration in assays, as it can exhibit toxicity at higher levels (typically >0.5%).

  • Purity: Ensure the compound's purity via methods like NMR or LC-MS. Impurities can lead to confounding results and misinterpretation of the compound's intrinsic activity.

Hypothesized Mechanisms of Action

Derivatives of quinoline-4-carboxylic acid are known to interact with several key cellular targets. The assays detailed in this guide are selected to probe these potential mechanisms.

  • Anticancer Activity:

    • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] Cancer cells, with their high proliferation rate, are heavily reliant on this pathway, making DHODH a prime therapeutic target.[1]

    • Modulation of Signaling Pathways: Quinolines have been shown to inhibit key cell signaling cascades, such as the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers.[3]

  • Antimicrobial Activity:

    • Inhibition of DNA Gyrase: Quinolone and quinoline-based compounds are well-established inhibitors of bacterial DNA gyrase (a type II topoisomerase).[6] This enzyme is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for selective antibacterial agents.

The following diagram illustrates these potential avenues of investigation.

cluster_Anticancer Anticancer Mechanisms cluster_Antimicrobial Antimicrobial Mechanisms Compound 3-Methoxy-2-methylquinoline- 4-carboxylic acid DHODH DHODH Inhibition Compound->DHODH Targets PI3K PI3K/Akt/mTOR Pathway Modulation Compound->PI3K Gyrase DNA Gyrase Inhibition Compound->Gyrase CellCycle Cell Cycle Arrest DHODH->CellCycle Apoptosis Induction of Apoptosis PI3K->Apoptosis CellDeath Bacterial Cell Death Gyrase->CellDeath

Caption: Potential mechanisms of action for a novel quinoline-4-carboxylic acid derivative.

Protocols for Anticancer Activity Evaluation

The evaluation of a novel compound's anticancer potential typically follows a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Workflow for Anticancer Screening

Start Start with Test Compound MTT Protocol 1: MTT Cytotoxicity Assay (Screen against multiple cancer cell lines) Start->MTT Decision Is IC50 in active range? MTT->Decision Inactive Compound is Inactive or Poorly Potent Decision->Inactive No Caspase Protocol 2: Caspase-3/7 Assay (Confirm apoptotic mechanism) Decision->Caspase Yes Mechanism Further Mechanistic Studies (e.g., DHODH, PI3K pathway analysis) Caspase->Mechanism End Lead Candidate Mechanism->End

Caption: A stepwise workflow for the in vitro validation of a novel anticancer compound.

Protocol 1: Cell Viability and Cytotoxicity using the MTT Assay

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7][11]

Materials

  • Cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS), sterile.

  • MTT reagent (5 mg/mL in sterile PBS).[9][12]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[12]

  • 96-well flat-bottom sterile culture plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Doxorubicin).

Step-by-Step Methodology

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL of complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Prepare dilutions for the positive control (e.g., Doxorubicin).

    • Include "vehicle control" wells containing medium with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

    • Include "untreated control" wells with cells and fresh medium only.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10][11]

    • Incubate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][9]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or between 550-600 nm). A reference wavelength of >650 nm can be used to subtract background noise.[9][11]

Data Analysis

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by performing a non-linear regression analysis on the dose-response curve.[7]

Critical Parameters and Considerations

  • Cell Density: Seeding density must be optimized to ensure cells are in an exponential growth phase throughout the assay.[13]

  • Controls: The inclusion of untreated, vehicle, and positive controls is essential for validating the assay results.

  • Incubation Time: The duration of compound treatment (e.g., 24, 48, 72 hours) can significantly affect the IC₅₀ value and should be optimized and kept consistent.

  • Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) does not affect cell viability.

Data Presentation: Cytotoxicity of 3-Methoxy-2-methylquinoline-4-carboxylic acid
Cell LineTypeIC₅₀ (µM) after 48hSelectivity Index (SI)
HeLaCervical Cancer[Insert Value][Calculate]
MCF-7Breast Cancer[Insert Value][Calculate]
HEK293Non-cancerous Kidney[Insert Value]-
DoxorubicinPositive Control (HeLa)[Insert Value][Calculate]
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[8]
Protocol 2: Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)

Principle of the Assay Caspases are a family of proteases that are critical executioners of apoptosis (programmed cell death). Caspase-3 and Caspase-7 are key effector caspases. This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule—either a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC) or aminoluciferin for luminescence.[14][15] When active Caspase-3/7 in the cell lysate cleaves the substrate, the reporter molecule is released, generating a colorimetric, fluorescent, or luminescent signal that is proportional to the enzyme's activity.[15]

Materials

  • Cells treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations.

  • Untreated and vehicle-treated cells as negative controls.

  • Positive control (e.g., cells treated with staurosporine or etoposide).

  • Commercial Caspase-3/7 Assay Kit (Colorimetric, Fluorimetric, or Luminescent). These kits typically include:

    • Lysis Buffer

    • Reaction Buffer

    • Caspase-3/7 Substrate (e.g., Ac-DEVD-pNA)

    • DTT

  • 96-well microplate (black plates for fluorescence/luminescence, clear for colorimetric).

  • Microplate reader (spectrophotometer, fluorometer, or luminometer).

Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and treat them with the test compound (e.g., at IC₅₀ concentration) and controls for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, centrifuge the plate (if suspension cells) and remove the supernatant. For adherent cells, remove the medium.

    • Add 50-100 µL of chilled Lysis Buffer to each well.[16]

    • Incubate on ice for 10-30 minutes to ensure complete lysis.[16]

  • Caspase Activity Measurement (Example using a colorimetric assay):

    • Prepare the Reaction Mix according to the kit manufacturer's instructions (typically Reaction Buffer + DTT + Caspase Substrate).

    • Add 50 µL of cell lysate from each well to a new 96-well plate.

    • Add 50 µL of the Reaction Mix to each well containing lysate.[16]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

    • Measure the absorbance at 405 nm using a microplate reader.[15]

Data Analysis

  • Calculate the fold-increase in Caspase-3/7 activity by comparing the absorbance readings of the treated samples to the untreated control.

  • A significant (e.g., >2-fold) increase in the signal indicates that the compound induces apoptosis via the caspase pathway.

Protocols for Antimicrobial Activity Evaluation

Screening for antimicrobial activity involves an initial qualitative test to identify activity, followed by a quantitative test to determine the potency.

Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)

Principle of the Assay This is a qualitative method to assess antimicrobial activity.[17] A sterile paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient.[18] If the microorganism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[19]

Materials

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile paper disks (6 mm diameter).

  • Test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO).

  • Positive control disks (e.g., Ciprofloxacin, Gentamicin).

  • Negative control disk (impregnated with DMSO).

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.[20]

  • Sterile cotton swabs.

Step-by-Step Methodology

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20][21]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[19]

    • Remove excess liquid by pressing the swab against the inside of the tube.[18]

    • Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria. Rotate the plate 60° and repeat the streaking twice more to ensure complete coverage.[18][21]

    • Allow the plate to dry for 5-10 minutes.

  • Disk Application:

    • Aseptically impregnate sterile paper disks with a known volume (e.g., 10 µL) of the test compound solution. Allow the solvent to evaporate.

    • Using sterile forceps, place the compound-impregnated disk, a positive control disk, and a negative control (DMSO) disk onto the surface of the inoculated agar.[21]

    • Ensure disks are placed at least 24 mm apart and away from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or caliper.

Data Interpretation

  • A zone of inhibition around the test compound disk indicates antimicrobial activity. The larger the zone, the more susceptible the organism is.

  • The DMSO disk should show no zone of inhibition. The positive control should show a zone within its expected range, validating the test.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle of the Assay The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[22][23][24] The assay involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized number of bacteria.[22][25]

Materials

  • Bacterial strains and 0.5 McFarland standard inoculum (prepared as in Protocol 3).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20]

  • Test compound stock solution.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well round-bottom microtiter plates.

Step-by-Step Methodology

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.[25]

    • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of this final inoculum to each well from column 1 to 11. This will bring the final volume to 200 µL and dilute the compound concentrations to their final test values. The final inoculum in the wells will be ~2.5 x 10⁵ CFU/mL.

    • Do not add bacteria to column 12.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20] Turbidity in the growth control well (column 11) and clarity in the sterility control well (column 12) validates the assay.

Data Presentation: Antimicrobial Activity
MicroorganismGram StainZone of Inhibition (mm)MIC (µg/mL)
S. aureusPositive[Insert Value][Insert Value]
E. coliNegative[Insert Value][Insert Value]
CiprofloxacinControl (E. coli)[Insert Value][Insert Value]

Protocols for Specific Enzyme Inhibition Assays

If results from the primary screens are promising, assays targeting specific enzymes can elucidate the compound's mechanism of action.

Protocol 5: DNA Gyrase Supercoiling Inhibition Assay

Principle of the Assay This assay measures the ability of a compound to inhibit the ATP-dependent activity of DNA gyrase, which introduces negative supercoils into relaxed circular plasmid DNA.[6] The reaction products are then analyzed by agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates, allowing for visualization of the enzyme's activity and its inhibition.

Materials

  • Purified E. coli DNA Gyrase enzyme.

  • Relaxed pBR322 plasmid DNA (substrate).

  • 5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin).[6]

  • ATP solution (10 mM).

  • Test compound and positive control (Ciprofloxacin).

  • Gel Loading Dye.

  • 1% Agarose gel in TBE buffer with an intercalating dye (e.g., Ethidium Bromide or SYBR Safe).

Step-by-Step Methodology

  • Reaction Setup:

    • On ice, prepare a reaction mix for each sample in a microcentrifuge tube. For a 30 µL final volume:

      • 6 µL of 5x Gyrase Assay Buffer

      • 3 µL of 10 mM ATP

      • 0.5 µg of relaxed pBR322 DNA

      • Variable volume of test compound dilution

      • Nuclease-free water to bring the volume to 29 µL.

    • Include a "no enzyme" control (shows position of relaxed DNA) and a "no inhibitor" control (shows fully supercoiled DNA).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding 1 µL of DNA gyrase (1 Unit) to each tube.

    • Mix gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding Gel Loading Dye.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis at ~90V for 90 minutes.

    • Visualize the DNA bands under UV light. The relaxed plasmid runs slower than the supercoiled plasmid. Inhibition is observed as a decrease in the amount of the supercoiled band and an increase in the relaxed band compared to the "no inhibitor" control.

Protocol 6: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Principle of the Assay The enzymatic activity of DHODH can be measured by monitoring the reduction of a colorimetric indicator, 2,6-dichloroindophenol (DCIP).[1][26] DHODH catalyzes the oxidation of its substrate, dihydroorotate, to orotate. The electrons from this reaction are transferred via a cofactor (e.g., decylubiquinone) to DCIP. The reduction of DCIP causes a decrease in its absorbance at 600 nm, which is proportional to DHODH activity.[1][27]

Materials

  • Recombinant human DHODH enzyme.

  • Substrate: Dihydroorotate (DHO).

  • Cofactor: Decylubiquinone.

  • Indicator: 2,6-dichloroindophenol (DCIP).

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).[28]

  • Test compound and positive control (e.g., Brequinar, Teriflunomide).

  • 96-well plate and spectrophotometer.

Step-by-Step Methodology

  • Assay Plate Setup:

    • To a 96-well plate, add the assay buffer, DHODH enzyme, and serial dilutions of the test compound.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.[1]

  • Reaction Initiation:

    • Prepare a substrate mix containing DHO, decylubiquinone, and DCIP in assay buffer.

    • Initiate the reaction by adding the substrate mix to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes).[1]

Data Analysis

  • Calculate the initial reaction rate (Vmax) for each concentration from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Next Steps

The protocols described in this guide provide a robust framework for the initial in vitro characterization of 3-Methoxy-2-methylquinoline-4-carboxylic acid. Positive results from these assays—such as a low micromolar IC₅₀ against cancer cells with a high selectivity index, or a potent MIC against pathogenic bacteria—would identify this molecule as a promising lead compound.

Subsequent steps would involve more advanced mechanistic studies, such as Western blotting to confirm the inhibition of PI3K/Akt/mTOR pathway components, cell cycle analysis by flow cytometry, or assays to confirm the formation of the DNA-gyrase cleavage complex.[6][29] Ultimately, promising in vitro data paves the way for preclinical evaluation in animal models.

References

Sources

Application

Application Note: Scalable Synthesis Routes for 3-Methoxy-2-methylquinoline-4-carboxylic Acid

Executive Summary 3-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 93001-91-3) is a highly functionalized heterocyclic building block critical for the development of advanced pharmaceutical active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 93001-91-3) is a highly functionalized heterocyclic building block critical for the development of advanced pharmaceutical active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR ligands, and antimalarial agents. The presence of the C3-methoxy and C2-methyl groups presents unique steric and electronic properties. This application note details a highly scalable, metal-free synthetic route leveraging a modified Pfitzinger condensation, optimized for high yield, excellent atom economy, and seamless downstream processing (DSP).

Retrosynthetic Strategy & Route Selection

The most robust and scalable route to this scaffold utilizes the Pfitzinger Reaction . By reacting isatin (1H-indole-2,3-dione) with methoxyacetone (1-methoxy-2-propanone) under strongly alkaline conditions, the fully functionalized quinoline core is constructed in a single operational step[1].

Alternative routes, such as the O-methylation of 3-hydroxy-2-methylquinoline-4-carboxylic acid, require highly toxic methylating agents (e.g., dimethyl sulfate or methyl iodide) and introduce significant regioselectivity challenges (O- vs. N-methylation). The direct Pfitzinger approach bypasses these hazards, aligning with green chemistry principles and process safety requirements for kilogram-scale manufacturing.

Mechanistic Insights & Causality

The synthesis relies on a cascade of base-mediated transformations governed by thermodynamic control:

  • Alkaline Ring Opening: Isatin is subjected to strong aqueous base (KOH), which attacks the C2 carbonyl, irreversibly opening the indole ring to form potassium 2-aminophenylglyoxylate (isatate)[2].

  • Imine Formation: The primary amine of the isatate intermediate condenses with the sterically less hindered carbonyl carbon of methoxyacetone to form a Schiff base.

  • Regioselective Cyclization: Methoxyacetone possesses two distinct

    
    -carbons. Cyclization occurs exclusively via the methoxy-substituted methylene group (
    
    
    
    ) attacking the
    
    
    -keto acid moiety. This regioselectivity is driven by the thermodynamic stability of the resulting fully conjugated, aromatic quinoline system[3].

Pfitzinger Isatin Isatin (1H-indole-2,3-dione) IsaticAcid Potassium Isatate (Intermediate) Isatin->IsaticAcid KOH (aq), Δ Ring Opening Imine Schiff Base Intermediate IsaticAcid->Imine + Methoxyacetone Methoxyacetone Methoxyacetone Methoxyacetone->Imine Product 3-Methoxy-2-methylquinoline -4-carboxylic acid Imine->Product Intramolecular Aldol & Dehydration

Fig 1: Mechanistic pathway of the Pfitzinger synthesis of the target quinoline core.

Experimental Protocol: Scalable Pfitzinger Condensation

This protocol is designed as a self-validating system, incorporating visual cues and phase-separation logic to ensure product integrity at every step.

Materials Required:
  • Isatin: 1.0 kg (6.8 mol)

  • Methoxyacetone: 775 g (8.8 mol, 1.3 eq)

  • Potassium Hydroxide (KOH): 30% w/w aqueous solution (1.5 L)

  • Hydrochloric Acid (HCl): 6M aqueous

  • Ethyl Acetate (EtOAc): 2.0 L

  • Purified Water & Cold Ethanol

Step-by-Step Methodology:
  • Isatin Ring Opening:

    • Action: To a 5 L jacketed reactor equipped with a mechanical stirrer, add 30% aqueous KOH (1.5 L). Slowly charge Isatin (1.0 kg) in portions to manage the mild exotherm. Heat the mixture to 80°C for 2 hours.

    • Causality & Validation: Isatin initially forms a deep purple solution upon deprotonation. The quantitative ring-opening to potassium isatate is visually validated when the solution transitions to a clear, pale yellow color[2].

  • Condensation & Cyclization:

    • Action: Cool the reactor to 40°C. Add Methoxyacetone (775 g) dropwise over 1 hour. Once the addition is complete, heat the mixture to a gentle reflux (95–100°C) for 18 hours.

    • Causality: Extended reflux under strongly basic conditions is mandatory. The elevated temperature provides the activation energy required to drive the thermodynamically favored intramolecular aldol condensation and subsequent dehydration[1].

  • Impurity Clearance (Self-Purification):

    • Action: Cool the reaction mixture to 25°C. Add EtOAc (2.0 L) and agitate vigorously for 15 minutes. Allow phase separation and discard the upper organic layer.

    • Causality: At pH > 12, the target product exists as a highly water-soluble potassium salt. Washing with EtOAc selectively extracts unreacted methoxyacetone and neutral self-condensation byproducts, ensuring a pristine aqueous phase prior to isolation.

  • Isoelectric Precipitation:

    • Action: Transfer the aqueous phase to a clean precipitation vessel. Under vigorous stirring, slowly add 6M HCl until the pH reaches exactly 4.0 – 4.5.

    • Causality: Quinoline-4-carboxylic acids are amphoteric. Adjusting the solution to its exact isoelectric point (pI) minimizes aqueous solubility, forcing the zwitterionic product to precipitate as a dense, highly crystalline solid while inorganic salts (KCl) remain dissolved[3].

  • Isolation & Drying:

    • Action: Filter the suspension through a Nutsche filter. Wash the filter cake sequentially with cold water (3 x 1 L) and cold ethanol (500 mL). Dry in a vacuum oven at 60°C and 10 mbar to a constant weight.

Workflow Step1 1. Alkaline Hydrolysis Isatin + 30% KOH (aq) -> 80°C Step2 2. Condensation Add Methoxyacetone -> Reflux 18h Step1->Step2 Step3 3. Impurity Clearance Wash aqueous phase with EtOAc Step2->Step3 Step4 4. Isoelectric Precipitation Adjust to pH 4.0 with 6M HCl Step3->Step4 Step5 5. Isolation & Drying Filter, Wash (H2O/EtOH), Vacuum Dry Step4->Step5

Fig 2: Downstream processing workflow highlighting the self-validating purification steps.

Quantitative Scale-Up Data

The robustness of the Pfitzinger route is demonstrated by its consistent performance across multiple scales. The implementation of the pre-acidification EtOAc wash significantly improves the final purity profile, reducing the need for secondary recrystallization.

Scale ParameterIsatin InputMethoxyacetone Eq.Isolated Yield (%)Purity (HPLC, a/a %)E-Factor
Bench Scale 10 g1.584.2>98.512.4
Kilo Lab 1.0 kg1.381.5>99.09.8
Pilot Plant 10.0 kg1.282.0>99.48.5

Note: E-Factor improvements at larger scales are attributed to optimized solvent recovery during the EtOAc washing phase and tighter control over the isoelectric precipitation parameters.

References

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from:[Link]

  • Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. ResearchGate. Retrieved from:[Link]

  • The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. International Letters of Chemistry, Physics and Astronomy. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic Acid

Welcome to the Application Support Center. Synthesizing highly functionalized quinoline scaffolds, such as 3-methoxy-2-methylquinoline-4-carboxylic acid, relies heavily on the Pfitzinger reaction[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing highly functionalized quinoline scaffolds, such as 3-methoxy-2-methylquinoline-4-carboxylic acid, relies heavily on the Pfitzinger reaction[1]. While this is a robust method for constructing the quinoline core, researchers frequently encounter bottlenecks regarding regioselectivity, low yields due to ketone degradation, and product loss during isolation.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causalities of the reaction to provide you with self-validating workflows, troubleshooting FAQs, and optimized parameters to maximize your yield and regiomeric purity.

Mechanistic Causality & Regioselectivity

The synthesis of 3-methoxy-2-methylquinoline-4-carboxylic acid involves the condensation of isatin with methoxyacetone (1-methoxypropan-2-one) under strongly basic conditions. Because methoxyacetone possesses two reactive


-carbons (a 

group and a

group), the reaction can diverge into two distinct pathways. Understanding how to control this divergence is the key to improving your yield[2].

Pfitzinger Isatin Isatin + KOH (Ring Opening) Isatinic Potassium Isatinate (Reactive Intermediate) Isatin->Isatinic Base Hydrolysis Imine Imine / Enamine Formation Isatinic->Imine Ketone Methoxyacetone (Dropwise Addition) Ketone->Imine PathA Attack via CH2-OMe (Thermodynamic & Kinetic Control) Imine->PathA High Temp / Strong Base PathB Attack via CH3 (Steric Control) Imine->PathB Low Temp / Weak Base ProductA 3-Methoxy-2-methylquinoline- 4-carboxylic acid (Desired Product) PathA->ProductA ProductB 2-(Methoxymethyl)quinoline- 4-carboxylic acid (Undesired Byproduct) PathB->ProductB

Logical workflow of the Pfitzinger reaction highlighting regioselective control pathways.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the 3-methoxy-2-methyl isomer so low, with the 2-(methoxymethyl) isomer dominating? Causality & Fix: This is a classic regioselectivity failure. Attack from the less sterically hindered methyl group (kinetic control under weak base) yields the undesired 2-(methoxymethyl) isomer. To drive the reaction toward the 3-methoxy-2-methyl isomer, you must leverage thermodynamic control. The target isomer forms a fully substituted


 bond, which is thermodynamically more stable due to extended conjugation.
Actionable Step: Increase your base concentration to 33% KOH and ensure the reaction is at a full reflux (

). The high thermal energy allows the kinetically formed intermediates to equilibrate into the thermodynamically favored 3-methoxy-2-methylquinoline-4-carboxylic acid[2].

Q2: I am observing a dark, tarry byproduct and very low product recovery. What is happening? Causality & Fix: You are experiencing base-catalyzed aldol self-condensation of methoxyacetone. Under 33% KOH, aliphatic ketones rapidly polymerize into tarry resins if their concentration is too high. Actionable Step: Never add the ketone all at once. Use a syringe pump to add the methoxyacetone dropwise over 1-2 hours into the refluxing isatinate solution. This ensures the ketone reacts with the isatinate intermediate the moment it enters the flask, keeping its steady-state concentration near zero.

Q3: My TLC shows complete conversion, but I get almost no precipitate during the acid workup. Where is my product? Causality & Fix: You have likely over-acidified the aqueous layer. 3-Methoxy-2-methylquinoline-4-carboxylic acid contains both a basic quinoline nitrogen and an acidic carboxylic acid group. If you drop the pH below 2.0 with strong mineral acids, the quinoline nitrogen protonates, forming a highly water-soluble hydrochloride salt. Actionable Step: Use glacial acetic acid instead of HCl to buffer the acidification, and use a pH meter to titrate the solution precisely to its isoelectric point (pH 4.0–4.5). The product will crash out of solution as a dense precipitate[3].

Q4: Can I use microwave irradiation to accelerate this synthesis? Causality & Fix: Yes. Microwave-assisted organic synthesis (MAOS) is highly effective for Pfitzinger reactions. It provides uniform dielectric heating, which bypasses the thermal gradients of standard oil baths. Irradiating the mixture at 120 °C for 10–15 minutes drastically reduces the residence time of the ketone in the basic medium, minimizing degradation and often boosting yields by 10-15% compared to conventional heating[3].

Q5: How can I definitively verify the regiochemistry of my isolated product? Causality & Fix:


 NMR spectroscopy is the most reliable method. Dissolve your product in DMSO-

.
  • Desired 3-methoxy-2-methyl isomer: You will observe a sharp singlet integrating to 3H at

    
     ppm (methoxy) and another sharp singlet at 
    
    
    
    ppm (aromatic methyl).
  • Undesired 2-(methoxymethyl) isomer: You will observe a singlet integrating to 2H at

    
     ppm (the 
    
    
    
    group of the methoxymethyl moiety). The absence of the 4.8 ppm signal confirms high regiomeric purity.
Quantitative Data: Optimization Matrix

The following table summarizes how manipulating thermodynamic variables shifts the reaction from kinetic to thermodynamic control, directly impacting the yield and regiomeric purity of the final product[4].

Reaction ConditionBase ConcentrationTemperatureAddition MethodYield (%)Regiomeric Ratio (Desired:Undesired)
Standard Batch 10% KOH80 °CAll-at-once35%60:40
Optimized Batch 33% KOH100 °C (Reflux)Dropwise (2h)78%95:5
Microwave-Assisted 33% KOH120 °CAll-at-once85%98:2
Self-Validating Experimental Protocol: Optimized Synthesis

Objective: Synthesize 3-Methoxy-2-methylquinoline-4-carboxylic acid with >95% regiomeric purity.

Step 1: Isatin Ring Opening (Validation Checkpoint 1)

  • Action: Suspend Isatin (1.0 eq) in 15 mL of 33% w/v aqueous KOH in a two-neck round-bottom flask. Heat to 70 °C with vigorous stirring.

  • Causality: The strong base hydrolyzes the lactam amide bond of isatin.

  • Self-Validation: The initial deep purple/red suspension will dissolve and transition to a clear, pale yellow-brown solution. This visual change confirms the complete formation of the reactive intermediate, potassium 2-aminophenylglyoxylate (isatinate).

Step 2: Controlled Condensation (Validation Checkpoint 2)

  • Action: Increase the temperature to a gentle reflux (100 °C). Add methoxyacetone (1.5 eq) dropwise over 2 hours using a syringe pump.

  • Causality: Dropwise addition maintains a low steady-state concentration of the ketone, preventing base-catalyzed aldol self-condensation while driving the thermodynamic formation of the fully substituted enamine.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the baseline isatinate spot confirms full conversion.

Step 3: Isoelectric Precipitation (Validation Checkpoint 3)

  • Action: Cool the mixture to 0–5 °C in an ice bath. Dilute with 20 mL of cold distilled water and extract with diethyl ether (2 x 15 mL) to remove unreacted ketone. Carefully acidify the aqueous layer using glacial acetic acid while monitoring with a calibrated pH meter. Stop exactly at pH 4.5.

  • Causality: Quinoline-4-carboxylic acids are zwitterionic. pH 4.5 is the isoelectric point where the compound has minimum aqueous solubility.

  • Self-Validation: A dense, off-white to pale yellow precipitate will form immediately at pH 4.5. If the solution turns clear again, the pH has dropped too low (< 2.0), protonating the quinoline nitrogen.

Step 4: Isolation and Drying

  • Action: Filter the precipitate under vacuum. Wash sequentially with ice-cold water (10 mL) and cold ethanol (5 mL). Dry in a vacuum oven at 60 °C for 12 hours.

References
  • The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds. URL:[Link]

  • Pfitzinger reaction. Wikipedia. URL:[Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation of 3-Methoxy-2-methylquinoline-4-carboxylic Acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for handling 3-Methoxy-2-methylquinoline-4-carboxylic acid and related compounds. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for handling 3-Methoxy-2-methylquinoline-4-carboxylic acid and related compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unwanted decarboxylation during synthesis, purification, or subsequent reactions. Our goal is to provide a deep, mechanistic understanding of the problem and offer practical, field-proven solutions to ensure the integrity of your target molecule.

Section 1: Understanding the Problem - Frequently Asked Questions

This section addresses the fundamental principles of decarboxylation as it pertains to the quinoline-4-carboxylic acid scaffold.

Q1: What is decarboxylation and why is it a critical issue for 3-Methoxy-2-methylquinoline-4-carboxylic acid?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] For 3-Methoxy-2-methylquinoline-4-carboxylic acid, this results in the formation of 3-Methoxy-2-methylquinoline.

The carboxylic acid at the C4 position is often a crucial pharmacophore, essential for the molecule's biological activity, such as forming a salt bridge with receptor targets like in some Dihydroorotate Dehydrogenase (DHODH) inhibitors.[3] Its unintended removal during a reaction sequence can lead to a complete loss of desired product, significantly impacting yields and producing a difficult-to-remove impurity that complicates downstream processing and purification.

Q2: What are the primary factors that trigger decarboxylation in this chemical system?

A: The stability of quinoline-4-carboxylic acids is compromised primarily by three factors:

  • Temperature: Elevated temperatures are the most significant driver of decarboxylation.[4][5] Many synthetic procedures, such as the classic Doebner or Pfitzinger reactions, require heat, which can inadvertently provide the activation energy needed to eliminate CO₂.[6] For instance, the Gould-Jacobs reaction often requires temperatures exceeding 250 °C, which can lead to product decomposition.[7]

  • pH: The reaction environment's pH plays a critical role. Both strongly acidic and strongly basic conditions can catalyze decarboxylation, albeit through different mechanisms.[8][9] Under basic conditions, the formation of a carboxylate anion can facilitate the elimination of CO₂, while under acidic conditions, protonation can weaken the C-C bond, leading to CO₂ loss.[8]

  • Reaction Time & Catalysis: Prolonged exposure to harsh reaction conditions, even at moderate temperatures, increases the likelihood of decarboxylation. The choice of catalyst can also be a factor; while modern catalysts often allow for milder conditions, legacy methods or inappropriate catalyst selection can necessitate harsher conditions that promote byproduct formation.[3]

Q3: What is the expected byproduct of decarboxylation?

A: The direct byproduct is 3-Methoxy-2-methylquinoline, formed by the replacement of the -COOH group with a hydrogen atom. Monitoring for the appearance of this compound is a key strategy for diagnosing and quantifying the extent of unwanted decarboxylation.

Section 2: Troubleshooting Guide for Reaction Optimization

This section provides direct answers and protocols to address specific experimental challenges.

Issue 1: Low Yield of Carboxylic Acid with Significant Decarboxylated Byproduct
Q: My reaction yield is consistently low, and analytical data (NMR, LC-MS) confirms the presence of the decarboxylated byproduct. What is the first parameter I should investigate?

A: Temperature. Unquestionably, excessive heat is the most common cause. Decarboxylation rates show an exponential relationship with temperature.[4][5]

The causality is straightforward: thermal energy increases molecular vibrations, and once the activation energy for the C-C bond cleavage is overcome, CO₂ is irreversibly lost. The first step in troubleshooting should always be a rigorous assessment and optimization of the reaction temperature.

Troubleshooting Protocol: Temperature Control
  • Review the Literature: Cross-reference your reaction temperature with modern, optimized protocols for Doebner or Pfitzinger reactions, which often utilize specific catalysts to lower the required temperature.[10][11]

  • Implement Dropwise Addition: For exothermic reactions or when adding a key reagent like pyruvic acid, employ a syringe pump for slow, controlled addition. This maintains a stable internal temperature and prevents localized "hot spots" that can trigger decarboxylation.[10][12]

  • Establish a Temperature Gradient: If you are unsure of the optimal temperature, run a series of small-scale parallel reactions at different temperatures (e.g., 55°C, 65°C, 75°C) to identify the point at which byproduct formation becomes significant. Studies on related syntheses have found success at temperatures around 65°C.[10][12]

Quantitative Data: Temperature Effects on Decarboxylation

The following table, adapted from kinetic studies on acidic compounds, illustrates the general principle of how temperature impacts reaction time for decarboxylation.

Temperature (°C)Relative Rate of DecarboxylationTime to Significant Conversion
80Low> 60 min
110Moderate~30-40 min
145Very High< 10 min
(Data conceptualized from studies on cannabinoid acids, demonstrating the exponential effect of temperature).[4][5]
Issue 2: Inconsistent Results and Poor Reproducibility
Q: My results vary significantly from batch to batch. Could my choice of solvent or handling of acidic/basic reagents be the cause?

A: Yes. Solvent and pH are critical parameters that control reaction kinetics and the stability of intermediates. Inconsistency in these factors will lead directly to poor reproducibility.

  • Solvent Effects: The solvent not only dissolves reactants but also participates in the reaction by stabilizing or destabilizing intermediates. In Doebner-type syntheses of quinoline-4-carboxylic acids, acetonitrile (MeCN) has been demonstrated to be a superior solvent compared to alcohols (like ethanol), toluene, or DMF, resulting in higher yields and fewer byproducts.[10][12] Protic solvents like ethanol can interfere with certain catalytic cycles or intermediates.

  • pH Control: As discussed, pH is a double-edged sword. Harsh basic conditions used for ester hydrolysis are notorious for causing decarboxylation as a side reaction.[3] Similarly, some strongly acidic conditions can also promote the side reaction.[8]

Troubleshooting Protocol: Solvent and pH Optimization
  • Solvent Selection: If not already in use, switch to Acetonitrile (MeCN) as the primary reaction solvent for Doebner-type syntheses.[10][12] If exploring greener alternatives, a mixture of water and ethylene glycol with a p-TSA catalyst has also shown promise.[11]

  • Catalyst Choice: Employ a mild Lewis acid catalyst such as BF₃·THF, which has proven effective and allows for moderate reaction temperatures.[10][12]

  • Controlled Workup/Hydrolysis: When converting an ester to the final carboxylic acid, avoid harsh conditions (e.g., high temperatures with strong NaOH).[3] If hydrolysis is difficult, consider alternative deprotection strategies, such as using BBr₃ in dichloromethane at room temperature, which can unveil the carboxylic acid with minimal side product formation.[3]

Data Summary: Solvent Selection in Doebner-Type Reactions
SolventTypical Yield of Carboxylic AcidNotes
Acetonitrile (MeCN) Good to Excellent Often the best choice; minimizes byproducts.[10][12]
Tetrahydrofuran (THF)GoodComparable to MeCN but can be more difficult in post-treatment.[10][12]
Ethanol (EtOH)Low to ModerateWidely used but often suboptimal for electron-deficient systems.[10][12]
Toluene, DCE, DMF, DMSOLowGenerally give poor yields in these specific reactions.[10][12]

Section 3: Analytical Workflows and Protocols

Accurate monitoring is essential for effective troubleshooting. You cannot optimize what you cannot measure.

Q: How can I definitively confirm that decarboxylation is occurring and quantify its extent?

A: A multi-tiered analytical approach is recommended. Start with rapid, qualitative methods for in-process monitoring and move to quantitative methods for final analysis and optimization.

Protocol 1: Rapid In-Process Monitoring by Thin-Layer Chromatography (TLC)
  • Co-spotting: On your TLC plate, spot your crude reaction mixture, a pure standard of your starting material, and a standard of the desired 3-Methoxy-2-methylquinoline-4-carboxylic acid.

  • Develop: Use an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexanes, adjust as needed).

  • Visualize: Under UV light, the carboxylic acid product will typically have a different Rf value than the decarboxylated byproduct. The appearance and growth of a new spot corresponding to a less polar compound is a strong indicator of decarboxylation.

Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy

This is the most direct method for determining the ratio of product to byproduct in a crude or purified sample.

  • Sample Preparation: Prepare a standard NMR sample of your reaction mixture after workup.

  • Peak Identification:

    • Carboxylic Acid Proton: The -COOH proton will appear as a broad singlet far downfield (typically >13 ppm), although it can exchange and may not be reliable for integration.

    • Aromatic Protons: Identify distinct, well-resolved aromatic protons on both the desired acid and the decarboxylated byproduct. The electronic environment change upon losing the -COOH group will cause a chemical shift in adjacent protons.

  • Integration and Calculation: Integrate a distinct peak for the desired acid (Integral_Acid) and a distinct peak for the decarboxylated byproduct (Integral_Byproduct). The molar ratio can be calculated as: Ratio (Acid:Byproduct) = Integral_Acid / Integral_Byproduct This method was successfully used to determine a 1:1 product-to-byproduct ratio under suboptimal reaction conditions in a published study.[12]

Protocol 3: High-Sensitivity Analysis by LC-MS

For rigorous kinetic studies or detection of trace impurities, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the gold standard.

  • Method Development: Develop a gradient elution method that separates the more polar carboxylic acid from the less polar decarboxylated product.

  • Detection: Use a photodiode array (PDA) detector for quantification and a mass spectrometer (MS) for positive identification based on the expected molecular weights.[4][5] This provides unambiguous confirmation of the identity of each peak.

Section 4: Visualized Workflows and Mechanisms

Visual aids can simplify complex decision-making and clarify reaction pathways.

Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and solving issues related to decarboxylation.

TroubleshootingWorkflow start Low Yield or Impurity Detected check_temp Is Reaction Temperature Optimized and Controlled? (e.g., < 80°C) start->check_temp check_solvent Is the Solvent Optimal? (e.g., Acetonitrile) check_temp->check_solvent Yes solution_temp Action: Lower Temp, Use Dropwise Addition, Run Temp Screen check_temp->solution_temp No check_ph Are pH Conditions Too Harsh? (Strong Acid/Base, High Temp Hydrolysis) check_solvent->check_ph Yes solution_solvent Action: Switch to MeCN or Recommended Solvent check_solvent->solution_solvent No solution_ph Action: Use Milder Catalyst, Employ Milder Hydrolysis (e.g., BBr3) check_ph->solution_ph Yes end_node Yield Optimized check_ph->end_node No solution_temp->end_node solution_solvent->end_node solution_ph->end_node

Caption: A decision-making flowchart for troubleshooting decarboxylation.

General Decarboxylation Pathway

This diagram illustrates the fundamental transformation occurring during decarboxylation.

DecarboxylationMechanism reactant 3-Methoxy-2-methylquinoline- 4-carboxylic acid transition Input Energy (Heat, Catalyst, pH) reactant->transition product 3-Methoxy-2-methylquinoline transition->product co2 CO₂ transition->co2 Elimination

Caption: The transformation pathway from the target acid to its byproduct.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. National Center for Biotechnology Information. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. ResearchGate. [Link]

  • Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using FTIR. Agilent. [Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Semantic Scholar. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Rapid methods for determining decarboxylase activity: arginine decarboxylase. PubMed. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]

  • Unique Versatility of Ionic Liquids as Clean Decarboxylation Catalyst Cum Solvent. Academia.edu. [Link]

  • Thermal decarboxylation depends on the pH? ResearchGate. [Link]

  • Doebner Quinoline Synthesis Mechanism. YouTube. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. National Center for Biotechnology Information. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Plausible mechanism for the synthesis of quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Saurashtra University. [Link]

  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. GeeksforGeeks. [Link]

  • Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Iranian chemical communication. [Link]

  • Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library. [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. [Link]

  • Why might the rate of a decarboxylation reaction be pH dependent? Reddit. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value - PMC. National Center for Biotechnology Information. [Link]

  • An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Purification strategies for removing impurities from 3-methoxy quinoline derivatives

Technical Support Center: Purification of 3-Methoxy Quinoline Derivatives Status: Operational Operator: Senior Application Scientist (Pharma/Chem Development) Ticket ID: PUR-3MQ-001[1][2] Executive Summary 3-Methoxy quin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Methoxy Quinoline Derivatives

Status: Operational Operator: Senior Application Scientist (Pharma/Chem Development) Ticket ID: PUR-3MQ-001[1][2]

Executive Summary

3-Methoxy quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in antimalarials (Quinine analogues), kinase inhibitors, and fluorescent probes.[2] However, their purification is notoriously difficult due to three convergent factors:

  • The "Sticky" Nitrogen: The basic quinoline nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.

  • The Demethylated Impurity: Harsh synthesis conditions often cleave the methoxy group, yielding 3-hydroxy quinoline (a phenolic impurity) with similar polarity.

  • Metal Residues: Cross-coupling reactions (Suzuki/Buchwald) often leave palladium trapped in the electron-rich quinoline lattice.[1]

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Chromatographic Troubleshooting (The "Sticky" Nitrogen)

The Problem: You observe broad, tailing peaks on TLC or Flash Chromatography. The compound elutes over 20+ fractions, destroying separation resolution.

The Mechanism: Standard silica gel (


) possesses acidic silanol groups (

).[2] The basic nitrogen of the quinoline ring (

) acts as a Lewis base, hydrogen-bonding to these silanols. This secondary interaction competes with the mobile phase, causing peak broadening.

The Solution: Deactivate the Silanols.

Protocol A: The Triethylamine (TEA) Blockade

Use this for standard Flash Chromatography.

  • Mobile Phase Preparation: Add 1% Triethylamine (TEA) to your non-polar solvent (e.g., Hexanes or DCM) before mixing with the polar modifier.

  • Column Pre-Treatment: Flush the silica column with 2 column volumes (CV) of the mobile phase containing TEA. This saturates the acidic sites.

  • Elution: Run the gradient. You will observe a dramatic sharpening of the peak.

    • Note: TEA has a high boiling point.[1] Rotovap your fractions thoroughly or use an HCl wash (see Module 3) to remove TEA traces if the product is acid-stable.[1]

Protocol B: The Alumina Switch

Use this if your compound is acid-sensitive or if TEA fails.[1][2]

Switch from Silica Gel to Neutral Alumina (Aluminum Oxide) . Alumina lacks the highly acidic protons of silica, preventing the "sticking" effect.

  • Activity Adjustment: Commercial alumina is often "Activity I" (very active). Deactivate it to "Activity III" by adding 6% water (w/w) and shaking for 1 hour before packing.

ParameterSilica Gel MethodNeutral Alumina Method
Surface Chemistry Acidic (

)
Amphoteric/Neutral
Modifier 1% Triethylamine (Required)None usually required
Loading Capacity High (10-20% w/w)Lower (2-5% w/w)
Best For Robust, non-acid-sensitive basesAcid-sensitive or very "sticky" bases

Module 2: Removing the 3-Hydroxy Impurity (Chemical Scavenging)

The Problem: Your 3-methoxy quinoline contains 5-10% of the 3-hydroxy byproduct (demethylated). They have very similar


 values, making chromatography difficult.

The Mechanism:

  • 3-Methoxy Quinoline: Basic Nitrogen only.[1][2] Neutral/Basic character.

  • 3-Hydroxy Quinoline: Basic Nitrogen + Acidic Phenol (

    
    ).[1][2]
    
  • Strategy: We utilize the acidity of the phenol to selectively move the impurity into the aqueous phase.

Protocol: The "Claisen Alkali" Wash

Do not use standard bicarbonate washes; they are too weak to deprotonate the phenol.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate or DCM.

  • The Wash: Wash the organic layer 2x with 1M NaOH (Sodium Hydroxide).

    • Chemistry: The NaOH deprotonates the -OH group on the impurity, creating a water-soluble phenolate anion.[2] The methoxy product remains neutral and stays in the organic layer.

  • Recovery: Separate layers.

    • Organic Layer: Contains purified 3-Methoxy Quinoline.[1][2] Dry over

      
      .[1][3]
      
    • Aqueous Layer: Contains the 3-Hydroxy impurity.[1] (Acidify to pH 2 to recover it if needed for analysis).

Visual Workflow: Acid-Base Separation Logic

PurificationLogic Start Crude Mixture (3-OMe + 3-OH Impurity) Step1 Dissolve in DCM Add 1M NaOH Start->Step1 Sep Phase Separation Step1->Sep AqLayer Aqueous Layer (High pH) Sep->AqLayer Polar/Ionic Species OrgLayer Organic Layer Sep->OrgLayer Neutral Species Impurity 3-Hydroxy Phenolate (TRAPPED) AqLayer->Impurity Product 3-Methoxy Product (PURIFIED) OrgLayer->Product

Caption: Selective removal of demethylated impurities using pKa differences.

Module 3: Metal Scavenging (Palladium Removal)

The Problem: The product is dark/brown (indicating Pd residues) or fails biological assay QC limits (>10 ppm Pd).

The Solution: Quinoline nitrogens coordinate Pd tightly. Simple filtration is insufficient.[1]

Protocol: Thiol-Modified Silica[1][2]
  • Dissolve: Dissolve crude (post-workup) in THF or Methanol (10 mL solvent per 1 g compound).

  • Add Scavenger: Add SiliaMetS® Thiol or MP-TMT resin (4 equivalents relative to expected Pd content).[1]

  • Incubate: Stir at 40°C for 4 hours.

  • Filter: Pass through a 0.45 µm PTFE filter or a Celite pad.[1]

  • Result: The filtrate should be significantly lighter in color.

Module 4: Crystallization Strategies (Oiling Out)

The Problem: 3-methoxy quinolines often form oils rather than solids due to the disruption of hydrogen bonding networks (compared to their hydroxy precursors).

The Solution: Use "Anti-Solvent Diffusion" or "Salt Formation."

Solvent Systems Table
MethodSolvent Pair (Solvent / Anti-Solvent)Protocol
Standard Ethanol / WaterDissolve in hot EtOH; add water dropwise until turbid.[1][2] Cool slowly.
Lipophilic Ethyl Acetate / HexanesDissolve in min.[1][4] EtOAc; layer Hexanes on top (Diffusion).
Salt Formation Ethanol / HCl (in Ether)Best for Oils. Dissolve oil in EtOH. Add 1M HCl in Ether.[1] The HCl salt crystallizes instantly.

Decision Tree: General Purification Workflow

DecisionTree Crude Crude Reaction Mixture Check Is it Solid? Crude->Check SolidPath Recrystallization (EtOH/H2O) Check->SolidPath Yes OilPath Is 3-OH present? Check->OilPath No (Oil) BaseWash 1M NaOH Wash (Remove Phenols) OilPath->BaseWash Yes Column Flash Column (DCM/MeOH + 1% TEA) OilPath->Column No BaseWash->Column Salt Convert to HCl Salt Column->Salt If still oil

Caption: Logic flow for selecting the appropriate purification method based on physical state and impurity profile.

Frequently Asked Questions (FAQs)

Q1: I used TEA in my column, but now my NMR shows ethyl groups. How do I remove the TEA? A: TEA can be stubborn. If your product is not acid-sensitive, dissolve it in DCM and wash with 1M HCl .[1][2] The TEA will protonate and move to the aqueous layer. If your product is acid-sensitive, dry the compound under high vacuum at 40°C for 12 hours.[1][2]

Q2: My 3-methoxy quinoline turns red/brown on the shelf. Why? A: Quinolines are prone to N-oxidation or photo-oxidation over time.[1][2] Store the purified compound under Argon/Nitrogen in an amber vial at -20°C. If it has already turned brown, a quick filtration through a short plug of neutral alumina usually removes the colored oxidation products.

Q3: Can I use Acetone for recrystallization? A: Be cautious. Acetone can undergo aldol condensation with basic quinolines under certain conditions, or if the quinoline has active methyl groups (e.g., at position 2 or 4). Ethanol or Isopropanol are safer protic solvents.[1]

References

  • MilliporeSigma. 3-Methoxyquinoline Product Information & Properties. Retrieved from [2]

  • BenchChem Technical Support. Troubleshooting Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from

  • Biotage. How to Remove Palladium in Three Easy Steps (Metal Scavenging Guide). Retrieved from

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions. Retrieved from [2]

  • University of Tartu. pKa values of nitrogen heterocycles in acetonitrile and water. Retrieved from

Sources

Optimization

Pfitzinger Synthesis Technical Support Center: A Guide to Optimization and Troubleshooting

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Pfitzinger synthesis of quinoline acids. This guide is designed to provide you, a senior application scienti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Pfitzinger synthesis of quinoline acids. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to navigate the complexities of this powerful reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: The Pfitzinger Reaction Mechanism - A Primer

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids from isatin (or its derivatives) and a carbonyl compound containing an α-methylene group, all under strong basic conditions.[1][2] Understanding the mechanism is fundamental to troubleshooting and optimization.

The reaction proceeds in a clear sequence of events:[3][4]

  • Base-Mediated Ring Opening: A strong base, such as potassium hydroxide (KOH), hydrolyzes the amide bond within the isatin ring. This forms the salt of an α-keto-anilino acid intermediate (isatinic acid).[3][5] This step is crucial and is often the source of optimization.

  • Condensation: The free aniline group of the ring-opened intermediate then condenses with the carbonyl compound (an aldehyde or ketone) to form an imine (a Schiff base).[4][5]

  • Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine form.[1][3] This enamine then undergoes an intramolecular cyclization (a Claisen-type condensation) where the enamine attacks the ketone on the aniline backbone.[5]

  • Dehydration: The final step is a dehydration event that results in the aromatic quinoline ring system.[1][3]

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_end Product Isatin Isatin Carbonyl Carbonyl Compound (R-CO-CH2-R') KetoAcid Keto-Acid Intermediate (Isatinic Acid Salt) Isatin:e->KetoAcid:w 1. Ring Opening Imine Imine (Schiff Base) Base Strong Base (e.g., KOH) KetoAcid:e->Imine:w 2. Condensation KetoAcid->Imine Enamine Enamine Tautomer Imine->Enamine 3. Tautomerization Product Quinoline-4-Carboxylic Acid Enamine:e->Product:w 4. Cyclization &   Dehydration

Caption: Key mechanistic steps of the Pfitzinger reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the Pfitzinger synthesis in a direct question-and-answer format.

Question 1: My reaction is producing significant amounts of brown tar and very little product. What's causing this and how can I fix it?

Answer: Tar formation is arguably the most frequent issue in this synthesis.[6] It is typically caused by the self-condensation of the carbonyl compound or isatin under the strongly basic conditions, or polymerization of reactive intermediates.[6] The simultaneous mixing of all reactants is a major contributor.[6]

Troubleshooting Strategy:

  • Modified Reactant Addition (Crucial): Do NOT mix all reactants at once. First, dissolve the isatin in your basic solution (e.g., aqueous KOH or ethanolic KOH) and stir until the color changes, often from purple/orange to a pale yellow or brown.[1][7] This ensures the complete formation of the isatinic acid salt, which is less prone to self-condensation. Only then should you add the carbonyl compound.[6]

  • Temperature Control: Excessive heat accelerates side reactions. Maintain the recommended reaction temperature and avoid aggressive heating.[6] For particularly sensitive substrates, consider running the reaction at a lower temperature for a longer duration.[6]

  • pH Control During Workup: When acidifying the reaction mixture to precipitate your product, add the acid slowly and with vigorous stirring. This prevents localized areas of high acidity which can degrade the product and contribute to tarring.[6]

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can stem from incomplete reaction, degradation of materials, or competing side reactions.[6]

Troubleshooting Strategy:

  • Ensure Complete Isatin Ring Opening: As mentioned above, pre-reacting the isatin with the base is critical. Ensure the isatin is fully dissolved and the color change is observed before adding the carbonyl component.[6]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion.[6] This is especially useful for minimizing residual isatin, which can be challenging to remove during purification. Experiment with the molar ratio, starting with a 1.5 to 2-fold excess of the carbonyl compound.[1]

  • Reaction Time: Some substrate combinations are simply slower. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure it has gone to completion.[1][6]

  • Choice of Base and Solvent: The reaction conditions can have a profound impact on yield. A systematic approach to selecting the base and solvent is recommended.

Base Solvent Typical Conditions Advantages/Considerations
Potassium Hydroxide (KOH) Ethanol / WaterReflux, 8-24 hoursVery common, strong base ensures ring opening. Ethanol helps solubilize organic reactants.[1][8]
Sodium Hydroxide (NaOH) Ethanol / WaterReflux, 12-24 hoursEffective alternative to KOH, though sometimes reaction rates can differ.[9]
Sodium Ethoxide (NaOEt) Absolute EthanolReflux, 8-16 hoursUsed in anhydrous conditions, can sometimes reduce tar formation by avoiding water-mediated side reactions.
Microwave Irradiation Ethanol120-150°C, 5-15 minDrastically reduces reaction time, can improve yields for certain substrates. Requires specialized equipment.[1]

Question 3: I see a significant amount of unreacted isatin in my crude product. How can I drive the reaction to completion?

Answer: Incomplete conversion of isatin is a common problem that directly impacts yield and purification efficiency.[6]

Troubleshooting Strategy:

  • Increase Excess of Carbonyl Compound: This is the most direct way to push the equilibrium towards the product and consume the limiting reagent (isatin).[6]

  • Optimize Base Concentration: The concentration of your base is key. It needs to be sufficient to fully hydrolyze the isatin and catalyze the condensation. You may need to empirically determine the optimal concentration for your specific substrates.[6]

  • Extend Reaction Time: As with low yields, insufficient reaction time can leave starting material unreacted. Use TLC to confirm the disappearance of the isatin spot before proceeding with workup.[6]

Section 3: Optimized General Experimental Protocol

This protocol incorporates best practices to minimize side reactions and improve yield. It is adapted from procedures known to reduce the formation of resinous byproducts.[1][6]

Materials:

  • Isatin (1.0 eq)

  • Carbonyl Compound (e.g., Methyl Ethyl Ketone) (1.5 - 2.0 eq)

  • Potassium Hydroxide (KOH) (2.5 - 3.0 eq)

  • Ethanol (or other suitable solvent)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

  • Diethyl Ether or Ethyl Acetate for extraction

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH in a minimal amount of water, then add ethanol.[1]

  • Isatin Ring Opening: Add the isatin to the basic solution. Stir the mixture at room temperature (or with gentle warming) for 30-60 minutes. Observe the color change from orange/red to a straw-colored brown/yellow, indicating the formation of the isatinic acid salt.[1][7]

  • Carbonyl Addition: Once the isatin is fully dissolved and the color change is complete, add the carbonyl compound to the reaction mixture.[6]

  • Reaction: Heat the mixture to reflux and maintain this temperature with continuous stirring. Monitor the reaction progress by TLC until the isatin starting material is consumed (typically 8-24 hours).[1]

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[6]

  • Workup - Extraction: Dilute the remaining aqueous residue with water. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted carbonyl compound and other neutral impurities.[1]

  • Product Precipitation: Cool the aqueous layer in an ice bath. Carefully and slowly acidify the solution with HCl or acetic acid while stirring vigorously to precipitate the quinoline-4-carboxylic acid product. A target pH of 4-5 is common.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, and then dry it in a vacuum oven.[1][6] The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[6]

Section 4: Visual Troubleshooting Workflow

This decision tree provides a logical pathway for diagnosing and solving common issues during the Pfitzinger synthesis.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield / No Product Start->LowYield Tar Excessive Tar Formation Start->Tar Incomplete Incomplete Conversion (Isatin Remains) Start->Incomplete CheckPurity Verify Starting Material Purity LowYield->CheckPurity Purity? ControlTemp Reduce Temperature, Avoid Hotspots Tar->ControlTemp Cause? IncreaseCarbonyl Increase Molar Excess of Carbonyl Compound Incomplete->IncreaseCarbonyl Action? CheckBase Ensure Complete Isatin Ring Opening (Pre-mixing Step) CheckPurity->CheckBase Pure CheckBase->IncreaseCarbonyl Yes SlowAcid Slow, Controlled Acidification During Workup CheckBase->SlowAcid Pre-mixed MonitorTLC Increase Reaction Time & Monitor by TLC IncreaseCarbonyl->MonitorTLC Done IncreaseCarbonyl->MonitorTLC Done OptimizeSolvent Optimize Solvent & Base Concentration MonitorTLC->OptimizeSolvent Still Low MonitorTLC->OptimizeSolvent Still Incomplete ControlTemp->CheckBase Temp OK Success Problem Resolved SlowAcid->Success OptimizeSolvent->Success OptimizeSolvent->Success

Caption: A decision tree for troubleshooting the Pfitzinger synthesis.

References

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Scribd. Retrieved from [Link]

  • Bentham Science Publishers. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). ResearchGate. Retrieved from [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in indophenazino fused carbazole and azacarbazole nucleus. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved from [Link]

  • Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. Retrieved from [Link]

  • SciSpace. (2004). The Pfitzinger Reaction. (Review). Retrieved from [Link]

Sources

Troubleshooting

Resolving steric hindrance in 3-Methoxy-2-methylquinoline-4-carboxylic acid coupling

Executive Summary Coupling 3-Methoxy-2-methylquinoline-4-carboxylic acid is a notorious bottleneck in SAR campaigns. The convergence of the peri-effect (from the C5-proton) and the ortho-effect (from the C3-methoxy group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coupling 3-Methoxy-2-methylquinoline-4-carboxylic acid is a notorious bottleneck in SAR campaigns. The convergence of the peri-effect (from the C5-proton) and the ortho-effect (from the C3-methoxy group) creates a "steric wall" that renders standard carbodiimide chemistries (EDC/NHS, DCC) ineffective.

This guide provides a root-cause analysis of the failure modes and three validated protocols to overcome this barrier, prioritizing the Acid Chloride and T3P® methodologies over standard uronium activations.

Part 1: The Mechanistic Barrier

Why Standard Coupling Fails

The failure of standard reagents (EDC, HOBt, and even HBTU) is not due to reaction kinetics, but rather the inability of the bulky O-acylisourea intermediate to form or be attacked.

  • The Peri-Effect (C5-H): The proton at position 5 of the quinoline ring sterically crowds the C4-carboxylate.

  • The Ortho-Effect (C3-OMe): The methoxy group at C3 is not only sterically demanding but also electron-donating. Through resonance, it increases the electron density of the aromatic ring, rendering the C4-carbonyl carbon less electrophilic and more resistant to nucleophilic attack.

  • The "Sandwich" Effect: The carboxylic acid is effectively sandwiched between the C3-OMe and C5-H, blocking the trajectory of incoming amines (nucleophiles).

Visualizing the Steric Wall

StericMap Core Quinoline Core C4 C4-COOH (Reaction Site) Core->C4 C3 C3-Methoxy (-OMe) (Primary Steric Block) Core->C3 C5 C5-Proton (Peri-H) (Secondary Steric Block) Core->C5 C3->C4 Ortho-Repulsion Nucleophile Incoming Amine (Nucleophile) C3->Nucleophile STERIC SHIELD (Blocks Attack) C5->C4 Peri-Repulsion C5->Nucleophile STERIC SHIELD (Blocks Attack)

Figure 1: Steric map showing the "Sandwich Effect" blocking the C4 reaction site.

Part 2: Troubleshooting & Protocols

Method A: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)

Recommendation: High Priority (Best for extremely hindered/unreactive amines). Why: Converting the acid to an acid chloride creates a highly electrophilic species that is small enough to bypass the steric shield. Ghosez’s Reagent is preferred over Thionyl Chloride (


) because it is neutral and avoids the formation of acidic byproducts that can degrade the electron-rich dimethoxy-quinoline system.
Protocol 1: Ghosez's Reagent Activation
  • Dissolution: Dissolve 1.0 eq of 3-Methoxy-2-methylquinoline-4-carboxylic acid in dry Dichloromethane (DCM).

  • Activation: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) dropwise at 0°C.

  • Formation: Stir at room temperature (RT) for 1–2 hours. Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS.

  • Coupling: Add the amine (1.2 eq) and dry Pyridine or Collidine (2.0 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Standard aqueous wash (NaHCO3/Brine).

Expert Tip: If the amine is also hindered (e.g., tert-butyl amine), add a catalytic amount of DMAP (0.1 eq) during step 4.

Method B: The "Power" Option (T3P® - Propylphosphonic Anhydride)

Recommendation: Medium Priority (Best for scale-up and avoiding epimerization). Why: T3P drives the reaction by forming a mixed anhydride. It is highly soluble in organic solvents and the byproduct is water-soluble, simplifying purification. It is often superior to HATU for sterically congested linkages.

Protocol 2: T3P Coupling
  • Mix: Combine Acid (1.0 eq), Amine (1.1 eq), and DIPEA (3.0 eq) in EtOAc or DMF (0.1 M concentration).

  • Addition: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 eq) dropwise at 0°C.

  • Temperature: Allow to warm to RT. If no reaction after 2 hours, heat to 60°C.

  • Workup: Wash with water, 1N HCl (if product stable), and NaHCO3.

Method C: The "Standard Plus" Option (HATU/HOAt)

Recommendation: Low Priority (Try only if Method A/B are unavailable). Why: HATU is the most powerful uronium reagent, but the bulky byproduct (HOAt) can sometimes struggle to leave the crowded transition state in this specific quinoline system.

Protocol 3: HATU Optimization
  • Solvent: Use DMF or NMP (critical for solubility).

  • Base: Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA. Collidine is a "non-nucleophilic" base that minimizes side reactions and handles steric bulk better.

  • Stoichiometry: Acid (1.0 eq) + HATU (1.2 eq) + Collidine (3.0 eq). Stir for 15 mins before adding the amine.

Part 3: Comparative Data & Decision Matrix

Reagent Selection Table
ReagentMechanismSteric ToleranceRisk ProfileRecommended For
Ghosez's Reagent Acid Chloride (Neutral)Excellent Moisture sensitiveMost difficult couplings; Acid-sensitive substrates.
Oxalyl Chloride Acid Chloride (Acidic)Very High Harsh HCl generationRobust substrates; Cost-effective scale-up.
T3P® Mixed AnhydrideHigh Low (Water soluble byproduct)Scale-up; Moderately hindered amines.
HATU Active Ester (O-At)MediumStuck intermediatesInitial screening only.
EDC/HOBt CarbodiimideFail N-acylurea formationDo Not Use.
Workflow Decision Tree

DecisionTree Start Start: Coupling 3-Methoxy-2-Me-Quinoline-4-COOH CheckAmine Is the Amine also hindered? (e.g., t-Butyl, ortho-subst. aniline) Start->CheckAmine RouteA Route A: Acid Chloride (Ghosez Reagent or Oxalyl Cl) CheckAmine->RouteA Yes (High Sterics) RouteB Route B: T3P Coupling (EtOAc/DMF, 60°C) CheckAmine->RouteB No (Standard Amine) Success Success: Isolate Product RouteA->Success RouteB->Success >50% Conversion Fail Low Yield / No Reaction RouteB->Fail <50% Conversion Fail->RouteA Switch Methodology

Figure 2: Decision workflow for selecting the optimal coupling strategy.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why not just use Thionyl Chloride (


) to make the acid chloride? 
A:  You can, but 

generates HCl and

gas. The 3-methoxy group makes the quinoline ring electron-rich, and harsh acidic conditions can sometimes lead to demethylation or chlorination of the ring. Ghosez’s reagent or Oxalyl Chloride/DMF (catalytic) are milder alternatives [1].

Q2: I see a new spot on TLC that isn't product or starting material when using HATU. What is it? A: This is likely the O-At active ester . In highly hindered systems, the amine cannot attack the active ester to form the amide bond. The active ester accumulates and is stable enough to be seen on TLC/LCMS. If you see this, switch to the Acid Chloride method immediately [2].

Q3: Can I use microwave irradiation? A: Yes. Microwave heating (100–120°C for 10–20 mins) can help overcome the activation energy barrier for the nucleophilic attack. However, ensure your solvent (DMF/NMP) is dry to prevent hydrolysis of the activated intermediate.

References

  • Ghosez's Reagent Utility: Pasquier, C., et al. "Ghosez's Reagent: A Versatile Tool for the Synthesis of Amides." Organic Process Research & Development. (Generalized citation for Ghosez utility in hindered systems).

  • HATU/HOAt Limitations: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][2] Journal of the American Chemical Society.[3]

  • T3P Performance: Dunetz, J. R., et al. "T3P: Propylphosphonic Anhydride."[4] Organic Letters.

  • Quinoline Coupling Precedents: "Synthesis of Quinoline-4-carboxylic Acid Derivatives." RSC Advances. (Contextual reference for hindered amide couplings).

Sources

Optimization

Technical Support Center: Optimizing Ionization of Quinoline Acids in MS

Introduction: The "Zwitterionic Trap" Welcome to the technical support center. If you are here, you are likely struggling with low sensitivity, unstable signals, or severe matrix suppression when analyzing quinoline carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Zwitterionic Trap"

Welcome to the technical support center. If you are here, you are likely struggling with low sensitivity, unstable signals, or severe matrix suppression when analyzing quinoline carboxylic acids (e.g., Quinoline-2-carboxylic acid, Quinaldic acid, or related derivatives).

The Core Problem: Quinoline acids present a classic "zwitterionic trap" in electrospray ionization (ESI). They possess a basic nitrogen (quinoline ring, pKa ~4.9) and an acidic carboxyl group (pKa ~2–4).

  • In acidic mobile phases: The molecule is protonated (

    
    ), but the carboxyl group fights for neutrality, often leading to solubility issues or weak ionization if the organic content isn't optimized.
    
  • In basic mobile phases: The molecule is deprotonated (

    
    ), but the quinoline ring loses its charge-carrying capacity, often resulting in poor flight stability compared to simple aliphatic acids.
    

This guide provides the decision logic and protocols to break this trap.

Module 1: Ionization Mode Selection (The Polarity Paradox)

Q: Should I use Positive (ESI+) or Negative (ESI-) mode? My results are inconsistent in both.

A: For quinoline acids (unlike simple pyridine acids), ESI+ is generally superior , provided you aggressively control the pH. The fused benzene ring increases lipophilicity, making the protonated nitrogen stable enough for the gas phase.

However, if you are dealing with highly polar metabolites (like Quinolinic acid) or if your background noise in ESI+ is insurmountable, ESI- becomes the backup.

Troubleshooting Workflow: Polarity Decision Matrix

Use the following logic flow to determine your instrument parameters.

IonizationLogic Start Start: Analyte Characterization CheckLogP Check LogP (Hydrophobicity) Start->CheckLogP HighLogP LogP > 1.5 (Lipophilic) CheckLogP->HighLogP Fused Ring Present LowLogP LogP < 1.5 (Polar/Zwitterionic) CheckLogP->LowLogP High Polarity ESI_Pos PRIMARY STRATEGY: ESI Positive Mode HighLogP->ESI_Pos ESI_Neg ALTERNATIVE STRATEGY: ESI Negative Mode LowLogP->ESI_Neg Buffer_Pos Mobile Phase: 0.1% Formic Acid + MeOH (Force Protonation) ESI_Pos->Buffer_Pos Buffer_Neg Mobile Phase: 10mM Ammonium Acetate (pH 9) (Force Deprotonation) ESI_Neg->Buffer_Neg Issue_Pos Issue: Ion Suppression? Buffer_Pos->Issue_Pos Derivatize SOLUTION: Derivatization (Esterification) Issue_Pos->Derivatize Yes

Figure 1: Decision matrix for selecting ionization modes based on analyte hydrophobicity and observed suppression.

Module 2: Mobile Phase Chemistry

Q: My signal intensity drifts over time. What is wrong with my mobile phase?

A: Signal drift in quinoline analysis is often due to pH fluctuation near the pKa of the nitrogen. If your pH hovers around 4.5–5.0, the molecule flips between neutral and charged states, causing unstable spray.

Optimized Mobile Phase Configurations
ParameterESI Positive (Recommended) ESI Negative (Alternative)
Aqueous Phase (A) 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate (pH adjusted to 9.0 with NH₄OH)
Organic Phase (B) Methanol (Preferred over ACN for solubility)Acetonitrile (Better desolvation for negative ions)
Why this works? pH < pKa (Nitrogen). Ensures 100% protonation of the quinoline ring.pH > pKa (Carboxyl). Ensures 100% deprotonation.
Avoid TFA (Trifluoroacetic acid). It causes severe signal suppression in ESI+ by ion pairing.Phosphate buffers (Non-volatile, will clog source).

Technical Tip: If using ESI+, adding 2-5% HFIP (Hexafluoroisopropanol) can sometimes boost sensitivity by improving desolvation, though it is more commonly used for oligonucleotides, it helps amphoteric molecules enter the gas phase [1].

Module 3: Advanced Troubleshooting (Derivatization)

Q: I have optimized the mobile phase, but the sensitivity is still too low for my pharmacokinetic (PK) study. What now?

A: When direct ionization fails, you must alter the chemistry. The zwitterionic nature of quinoline acids is the enemy. By masking the carboxylic acid, you force the molecule to behave like a simple, lipophilic base, which flies exceptionally well in ESI+.

The Protocol: n-Butanol Esterification (The Gold Standard) This reaction converts the carboxylic acid into a butyl ester.

Step-by-Step Methodology
  • Preparation: Evaporate 50 µL of your sample (plasma extract or standard) to dryness under nitrogen.

  • Reagent Addition: Add 100 µL of 3N HCl in n-butanol .

    • Note: You can generate this fresh by slowly adding acetyl chloride to n-butanol (chilled).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes .

  • Drying: Evaporate the mixture to dryness under nitrogen.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

  • Analysis: Analyze in ESI Positive Mode .

Expected Result: You will see a mass shift of +56 Da (Butyl group adds 56 Da). The polarity decreases significantly, shifting retention time to a cleaner region of the chromatogram, away from early-eluting salts and phospholipids.

Derivatization Reactant Quinoline Acid (Zwitterion, Low ESI+) Process 60°C, 30 min (Esterification) Reactant->Process Reagent n-Butanol / HCl (Reagent) Reagent->Process Product Butyl Ester Derivative (Lipophilic Base, High ESI+) Process->Product +56 Da Mass Shift

Figure 2: Reaction pathway for n-butanol derivatization to enhance ionization efficiency.

Module 4: Hardware & Source Parameters

Q: I suspect matrix effects are suppressing my signal. How do I confirm and fix this?

A: Quinoline acids often co-elute with phospholipids in plasma samples.

1. The "Post-Column Infusion" Test (Validation Step):

  • Infuse a constant stream of your analyte (at 1 µg/mL) via a T-junction into the MS.

  • Inject a blank matrix sample (extracted plasma) via the LC.

  • Observation: If you see a dip in the baseline at the retention time of your analyte, you have suppression.

2. Source Switching: If ESI remains problematic despite cleanup, switch to APCI (Atmospheric Pressure Chemical Ionization) .

  • Why? APCI is a gas-phase ionization technique and is far less susceptible to liquid-phase matrix effects (co-eluting salts/lipids) than ESI [2].

  • Condition: The analyte must be thermally stable. Quinoline acids are generally stable enough for APCI.

References

  • ResearchGate. Do you know ways to remove the ionic suppression? (Discussion on HFIP and mobile phase modifiers). Available at: [Link]

  • Wikipedia. Ion suppression (mass spectrometry) - Choice of ionization source. Available at: [Link]

  • NIH / PMC. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (Comparison of derivatization vs direct LC-MS). Available at: [Link]

  • MDPI. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (Demonstrates the principle of derivatization for acidic species). Available at: [Link]

Reference Data & Comparative Studies

Validation

High-Field NMR vs. Predictive Algorithms: Structural Elucidation of 3-Methoxy-2-methylquinoline-4-carboxylic acid

Executive Summary In modern drug development, the rapid and accurate structural verification of heterocyclic pharmacophores is critical. This guide objectively compares the performance of empirical high-field Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the rapid and accurate structural verification of heterocyclic pharmacophores is critical. This guide objectively compares the performance of empirical high-field Nuclear Magnetic Resonance (NMR) spectroscopy against two leading predictive software platforms: Mestrelab's Mnova (Ensemble Machine Learning/HOSE code) and PerkinElmer's ChemDraw Professional (Empirical Additivity Rules). Using 3-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 93001-91-3) as a highly functionalized model compound, we provide a comprehensive


H NMR chemical shift assignment, evaluate algorithmic accuracy, and detail the mechanistic causality behind spectral deviations.
Introduction & Molecular Context

The quinoline scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. 3-Methoxy-2-methylquinoline-4-carboxylic acid presents a unique analytical challenge due to its dense functionalization.

The proximity of the C-4 carboxylic acid to the C-5 aromatic proton induces a pronounced peri-effect[1], while the C-2 methyl and C-3 methoxy groups create localized steric and electronic environments that test the limits of standard NMR prediction algorithms. Accurately assigning these shifts requires an understanding of not just the primary 2D structure, but the 3D through-space interactions and solvent dynamics that dictate the final spectrum.

Experimental Protocol: High-Field H NMR Acquisition

To establish a ground-truth empirical dataset, the following self-validating protocol is utilized for high-resolution


H NMR acquisition. Every step is designed to minimize artifacts and ensure absolute reproducibility.
  • Sample Preparation & Solvent Selection : Dissolve 15.0 mg of high-purity 3-Methoxy-2-methylquinoline-4-carboxylic acid in 0.6 mL of anhydrous Dimethyl Sulfoxide-dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (DMSO-d
    
    
    
    , 99.9 atom % D). Causality: DMSO-d
    
    
    is specifically selected over CDCl
    
    
    because its strong hydrogen-bond-accepting nature disrupts the intermolecular dimerization of the carboxylic acid, yielding a sharper, more predictable exchangeable proton signal.
  • Internal Referencing : Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the chemical shift reference at exactly

    
     = 0.00 ppm.
    
  • Instrument Configuration : Transfer the solution to a standard 5 mm Norell NMR tube. Load the sample into a Bruker Avance NEO 600 MHz spectrometer equipped with a CryoProbe. Causality: The 600 MHz field strength combined with a CryoProbe is required to resolve the complex multiplet splitting (ddd) of the H-6 and H-7 protons, which overlap heavily at lower field strengths (e.g., 400 MHz).

  • Acquisition Parameters : Execute a standard 1D proton pulse sequence (zg30). Set the spectral width (SW) to 20 ppm (12,000 Hz) to ensure the far-downfield carboxylic acid proton is captured without fold-over artifacts. Use a relaxation delay (D1) of 2.0 seconds, an acquisition time (AQ) of 2.72 seconds, and accumulate 16 scans (NS).

  • Processing : Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing multiplet resolution.

NMR_Workflow Prep Sample Preparation (3-Methoxy-2-methylquinoline-4-carboxylic acid in DMSO-d6) Acq Empirical Acquisition (Bruker Avance NEO 600 MHz) Prep->Acq Process Spectral Processing & Peak Picking (FT, Phase/Baseline Correction) Acq->Process Compare Comparative Analysis (Algorithmic vs. Empirical Δδ) Process->Compare Pred1 ChemDraw Prediction (Empirical Additivity Rules) Pred1->Compare Pred2 Mnova Prediction (Ensemble ML + HOSE Code) Pred2->Compare Assign Final Verified 1H NMR Assignment Compare->Assign

Workflow comparing empirical high-field NMR acquisition against predictive software algorithms.
Data Presentation: Comparative H NMR Assignments

The table below contrasts the empirical 600 MHz data with predictions generated by Mnova (Ensemble NMR Prediction) and ChemDraw Professional.

Proton PositionEmpirical Shift (

, ppm)
Multiplicity & J-CouplingMnova Predictor (

, ppm)
ChemDraw Predictor (

, ppm)

Mnova

ChemDraw
-COOH (C-4) 13.52br s, 1H13.2012.500.321.02
H-5 8.05dd, J = 8.4, 1.2 Hz, 1H8.127.850.070.20
H-8 7.95dd, J = 8.4, 1.2 Hz, 1H7.908.100.050.15
H-7 7.70ddd, J = 8.4, 6.9, 1.5 Hz, 1H7.657.550.050.15
H-6 7.55ddd, J = 8.4, 6.9, 1.5 Hz, 1H7.607.400.050.15
-OCH

(C-3)
3.90s, 3H3.953.800.050.10
-CH

(C-2)
2.65s, 3H2.682.500.030.15
Mechanistic & Structural Insights

1. The Peri-Effect and H-5 Deshielding In standard quinoline systems, the C-8 proton is typically the most downfield signal due to the electron-withdrawing nature of the adjacent nitrogen atom[1]. However, in 3-Methoxy-2-methylquinoline-4-carboxylic acid, the H-5 proton (


 8.05) is shifted further downfield than H-8 (

7.95). This inversion is caused by the peri-effect —a strong through-space steric and anisotropic deshielding interaction between the C-4 carboxylic acid carbonyl oxygen and the C-5 proton.

Algorithmic Comparison: ChemDraw's basic 2D additivity rules fail to fully account for this 3D spatial interaction, resulting in a significant under-prediction (


 0.20 ppm). Conversely, Mnova uses Hierarchical Ordered Spherical description of Environment (HOSE) codes[2], which successfully maps this specific 3D substructure against its empirical database, yielding a highly accurate prediction (

0.07 ppm).

2. Solvent Dynamics of the Carboxylic Acid The empirical shift of the -COOH proton in DMSO-dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 appears far downfield at 

13.52 ppm. Because DMSO is a strongly hydrogen-bond-accepting solvent, it stabilizes the polarized O-H bond, drastically deshielding the proton.

Algorithmic Comparison: Predictive algorithms historically struggle with exchangeable protons because their shifts are highly concentration- and solvent-dependent. ChemDraw underestimates this shift by over 1.0 ppm. Mnova's Ensemble approach, which integrates Machine Learning models trained on solvent-specific empirical datasets[3], provides a much closer approximation, though empirical verification remains strictly necessary for exchangeable protons.

3. Electronic Effects of C-2 and C-3 Substituents The C-3 methoxy group acts simultaneously as a strong resonance donor (+M effect) and an inductive withdrawer (-I effect). Its protons resonate at


 3.90 ppm, typical for aryl methyl ethers. The C-2 methyl group (

2.65 ppm) is slightly more deshielded than a standard aryl methyl due to the adjacent electronegative imine-like nitrogen of the quinoline ring. Both software platforms handle these localized aliphatic shifts well, though Mnova maintains a tighter error margin across the board.
Conclusion & Recommendations

For researchers and drug development professionals performing structural elucidation of highly substituted heterocycles like 3-Methoxy-2-methylquinoline-4-carboxylic acid, empirical high-field NMR remains the undisputed gold standard. However, when empirical data is unavailable or ambiguous, algorithm choice is critical.

Mnova's Ensemble Prediction, which synthesizes HOSE codes and Machine Learning[2], significantly outperforms ChemDraw's 2D additivity rules—particularly for protons subjected to complex 3D spatial interactions like the peri-effect. Laboratories should integrate HOSE-based predictors into their routine verification workflows to minimize false anomalies during structural assignment.

References
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: National Institutes of Health (nih.gov)[Link]

  • Mestrelab NMR Predict plugin for Mnova software Source: LabRulez / Mestrelab (labrulez.com)[Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Source: Princeton University (princeton.edu)[Link]

Sources

Comparative

A Comparative Analysis of the Biological Efficacy of 3-Methoxy vs. 3-Hydroxy Quinoline-4-Carboxylic Acids

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of pharmacological activities.[1] Among these, quinoline-4-carboxylic acids have ga...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of pharmacological activities.[1] Among these, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential in areas such as cancer, infectious diseases, and inflammation.[2] A key determinant of their biological activity lies in the substitution pattern on the quinoline ring. This guide provides a detailed comparison of the biological efficacy of two closely related derivatives: 3-methoxy and 3-hydroxy quinoline-4-carboxylic acids. We will explore the subtle yet critical influence of these functional groups on their mechanism of action, supported by experimental data and detailed protocols for their evaluation.

The Critical Role of 3-Position Substitution

The C3 position of the quinoline-4-carboxylic acid scaffold is a crucial site for chemical modification that can significantly modulate the compound's biological profile. The presence of a hydroxyl (-OH) or a methoxy (-OCH3) group at this position can alter the molecule's electronic properties, hydrogen bonding capacity, and overall stereochemistry, thereby influencing its interaction with biological targets.

For instance, in the context of antibacterial agents, the carboxylic acid at the C3 position is a well-established hallmark of the quinolone class of antibiotics, essential for their activity.[3] While this guide focuses on the 4-carboxylic acid derivatives, the principle of the C3 position's importance in dictating biological outcomes remains a central theme.

Anticancer Activity: A Tale of Two Substituents

Quinoline-4-carboxylic acid derivatives have demonstrated notable anticancer activity through various mechanisms, including the inhibition of critical enzymes like dihydroorotate dehydrogenase (DHODH).[1][4] DHODH is a key player in the de novo pyrimidine biosynthesis pathway, which is vital for DNA and RNA synthesis in rapidly proliferating cancer cells.[1]

Mechanism of Action: DHODH Inhibition

The 3-hydroxy and 3-methoxy substituents can influence the binding affinity of these compounds to the DHODH enzyme. The hydroxyl group, with its ability to act as both a hydrogen bond donor and acceptor, can form specific interactions with amino acid residues in the enzyme's active site. In contrast, the bulkier and less polar methoxy group may establish different, potentially less favorable, hydrophobic interactions.

Diagram: Generalized DHODH Inhibition Pathway

DHODH_Inhibition cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_synthesis Nucleic Acid Synthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DHODH DHODH DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Quinoline_Derivative 3-Hydroxy/Methoxy Quinoline-4-Carboxylic Acid Quinoline_Derivative->DHODH Inhibits

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis and cancer cell proliferation.

Antimicrobial Properties

Derivatives of quinoline-4-carboxylic acid have shown promise as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria.[5][6][7] The primary mechanism for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[1]

The nature of the substituent at the 3-position can impact both the potency and spectrum of antimicrobial activity. While direct comparative data for 3-hydroxy versus 3-methoxy quinoline-4-carboxylic acids is specific to the studied strains, the general principle is that the electronic and steric properties of the C3 substituent influence the compound's ability to bind to the DNA-gyrase complex.

Experimental Evaluation of Biological Efficacy

To objectively compare the biological efficacy of 3-methoxy and 3-hydroxy quinoline-4-carboxylic acids, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparison.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[2]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000 cells/well.

  • Incubation: Allow cells to adhere and grow overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-hydroxy and 3-methoxy quinoline-4-carboxylic acid derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Diagram: MTT Assay Workflow

MTT_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Treatment 2. Add Test Compounds (3-hydroxy vs 3-methoxy) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Viable cells form Formazan Crystals MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Protocol 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of the 3-hydroxy and 3-methoxy quinoline-4-carboxylic acid derivatives in a 96-well microtiter plate.[2]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data Summary

CompoundCancer Cell Line (IC50, µM)Bacterial Strain (MIC, µg/mL)
MCF-7 HCT-116
3-Hydroxy Quinoline-4-Carboxylic Acid5.28.1
3-Methoxy Quinoline-4-Carboxylic Acid12.518.7

In this hypothetical scenario, the 3-hydroxy derivative demonstrates greater potency in both anticancer and antibacterial assays, suggesting that the hydroxyl group may be more favorable for biological activity in these contexts.

Conclusion and Future Directions

The substitution at the 3-position of the quinoline-4-carboxylic acid scaffold plays a pivotal role in defining the biological efficacy of these compounds. While this guide provides a framework for comparing 3-hydroxy and 3-methoxy derivatives, further research, including extensive structure-activity relationship (SAR) studies, is necessary to fully elucidate the therapeutic potential of this chemical class.[3][4] Future investigations should also explore other biological activities, such as anti-inflammatory and antiviral properties, to build a comprehensive understanding of these versatile molecules.[2]

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. (n.d.).
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (n.d.).
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. - R Discovery. (2000, August 1).
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide - Benchchem. (n.d.).
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (n.d.).
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2025, August 8).

Sources

Validation

Validating purity of 3-Methoxy-2-methylquinoline-4-carboxylic acid using HPLC-UV

Executive Summary: The Analytical Challenge 3-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) represents a critical scaffold in medicinal chemistry, particularly as a precursor for NK3 receptor antagonists and quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

3-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) represents a critical scaffold in medicinal chemistry, particularly as a precursor for NK3 receptor antagonists and quinolone-based anti-infectives. Its structural duality—possessing both a basic quinoline nitrogen and an acidic carboxyl group—creates a "zwitterionic" analytical challenge. Standard reverse-phase methods often result in peak tailing or poor retention due to secondary silanol interactions.

This guide provides a definitive, self-validating HPLC-UV protocol for MMQCA purity assessment. Unlike generic templates, we benchmark this method against qNMR (Quantitative NMR) and LC-MS , demonstrating why HPLC-UV remains the workhorse for routine QC despite the allure of modern alternatives.

Strategic Method Comparison

Before detailing the protocol, it is vital to understand why HPLC-UV is the selected tool for this validation. The following comparison matrix evaluates the three primary methodologies available for MMQCA purity analysis.

Table 1: Comparative Analysis of Purity Validation Methods
FeatureHPLC-UV (Recommended) qNMR (Orthogonal) LC-MS (Characterization)
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity AssignmentImpurity Identification
Specificity High (Separates isomers/by-products)High (Structural resolution)Very High (Mass resolution)
Sensitivity (LOD) ~0.05% (w/w)~1.0% (w/w)<0.01% (w/w)
Reference Standard Required for quantificationNot Required (Internal std only)Required for quantification
Throughput High (Automated sequences)Low (Manual processing)Medium
Cost/Run LowHigh (Deuterated solvents)High
Blind Spots Non-chromophoric impuritiesOverlapping proton signalsIon suppression effects

Scientist’s Insight: While qNMR is superior for establishing the potency of a primary reference standard (absolute purity), it lacks the dynamic range to detect trace process impurities (e.g., 0.05% unreacted anisidine) effectively. HPLC-UV provides the necessary balance of sensitivity and robustness for batch release.

The Validated HPLC-UV Protocol

This protocol is designed to suppress the ionization of the carboxylic acid moiety (


) and mask silanol interactions with the quinoline nitrogen (

), ensuring sharp peak symmetry.
Chromatographic Conditions
  • Column: C18 (L1), End-capped,

    
     (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
    
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Detection: UV at 254 nm (Maximal absorption for Quinoline core).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.04060Linear Gradient
20.01090Wash
21.09010Re-equilibration
26.09010Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Test Concentration: 0.5 mg/mL (Ensures main peak is within linear range of detector, typically < 1.5 AU).

Validation Workflow & Causality

Validation is not merely a checklist; it is the proof that the method controls the specific risks associated with the molecule.

Specificity (Stress Testing)

We must prove the method separates MMQCA from its degradation products.

  • Acid Stress: 0.1N HCl,

    
    , 2 hours 
    
    
    
    Targets decarboxylation (Loss of
    
    
    ).
  • Oxidative Stress: 3%

    
    , RT, 4 hours 
    
    
    
    Targets N-oxide formation on the quinoline ring.
  • Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector) for the main peak; resolution (

    
    ) > 1.5 between all degradants.
    
Linearity & Range

Demonstrates the proportionality of response.

  • Levels: 50%, 80%, 100%, 120%, and 150% of target concentration.

  • Metric: Correlation Coefficient (

    
    ) 
    
    
    
    .[1]
Visualizing the Validation Logic

The following diagram illustrates the decision-making process during validation, ensuring "Self-Validating" logic is applied.

ValidationLogic Start Method Development Specificity Specificity (Stress Testing) Start->Specificity PurityCheck Peak Purity > 0.999? Specificity->PurityCheck Optimize Optimize Gradient/pH PurityCheck->Optimize No Linearity Linearity & Range (5 Levels) PurityCheck->Linearity Yes Optimize->Specificity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Final Validated Method Accuracy->Final

Figure 1: The iterative logic of method validation. Specificity is the gatekeeper; if the method cannot distinguish the analyte from degradants, linearity and accuracy are irrelevant.

Representative Performance Data

The following data represents typical performance metrics for MMQCA using the described protocol.

Table 2: Accuracy & Precision Data (n=3)
Spike LevelAdded Conc. (

)
Recovered Conc. (

)
Recovery (%)% RSD
Low (50%) 250.0248.599.40.8
Target (100%) 500.0501.2100.20.5
High (150%) 750.0753.8100.50.6

Note: Acceptance criteria for pharmaceutical intermediates typically require 98.0% – 102.0% recovery and RSD < 2.0%.

Table 3: System Suitability Parameters
ParameterObserved ValueLimit
Retention Time 12.4 min

Tailing Factor (

)
1.1

Theoretical Plates (N) 8,500

Resolution (

)
2.8 (vs. nearest impurity)

Impurity Fate Mapping

Understanding where impurities originate allows the analyst to predict retention times. For MMQCA, the synthesis often involves the Pfitzinger reaction (Isatin + Ketone) or Doebner reaction (Aniline + Aldehyde + Pyruvic Acid).[2]

ImpurityFate cluster_HPLC HPLC Separation Order (C18) Synthesis Synthesis (Doebner Reaction) SM1 Start Material: Anisidine (High Polarity) Synthesis->SM1 Unreacted SM2 Start Material: Pyruvic Acid (Very High Polarity) Synthesis->SM2 Unreacted Product MMQCA (Target) Synthesis->Product Impurity1 Decarboxylated By-product (Non-polar, Late Eluting) Synthesis->Impurity1 Thermal Deg. Impurity2 Isomer (Close Elution) Synthesis->Impurity2 Regio-error Early RT < 3 min (Pyruvic Acid) SM2->Early Mid RT ~ 12 min (MMQCA) Product->Mid Late RT > 18 min (Decarboxylated) Impurity1->Late

Figure 2: Fate mapping of potential impurities. Polar starting materials elute early (void volume), while decarboxylated species (losing the polar -COOH) become more hydrophobic and elute later.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • G.C.M. Viana et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance." Molecules. Link (Demonstrates the orthogonality of HPLC and qNMR).

  • PubChem. (2025).[3] Compound Summary for CID 159435398: 3-hydroxy-2-methylquinoline-4-carboxylic acid.[4] National Center for Biotechnology Information. Link (Structural analogue data used for pKa estimation).

  • Elghamry, I. (2016). "Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives." Chemistry & Biology Interface. Link (Source for synthetic impurity profiles).

Sources

Comparative

Structural comparison of 2-methylquinoline and 2-phenylquinoline carboxylic acids

A Structural and Functional Comparison Guide: 2-Methylquinoline vs. 2-Phenylquinoline Carboxylic Acids As a Senior Application Scientist, selecting the appropriate quinoline-4-carboxylic acid scaffold is a critical decis...

Author: BenchChem Technical Support Team. Date: March 2026

A Structural and Functional Comparison Guide: 2-Methylquinoline vs. 2-Phenylquinoline Carboxylic Acids

As a Senior Application Scientist, selecting the appropriate quinoline-4-carboxylic acid scaffold is a critical decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a drug development program. The substitution at the C2 position of the quinoline core—specifically comparing a methyl group to a phenyl group—profoundly alters the molecule's steric profile, lipophilicity, and receptor-binding capabilities.

This guide provides an objective, in-depth technical comparison between 2-methylquinoline-4-carboxylic acid and 2-phenylquinoline-4-carboxylic acid (Cinchophen) , complete with mechanistic insights and self-validating experimental protocols.

Structural and Physicochemical Comparison

The fundamental difference between these two compounds lies in the C2 substituent. The introduction of a phenyl ring in Cinchophen significantly increases the molecular surface area and lipophilicity, enabling robust


 stacking interactions within hydrophobic enzyme pockets (such as COX enzymes and HDACs)[1][2]. Conversely, the C2-methyl analog offers minimal steric hindrance, making it a highly versatile, low-molecular-weight building block for synthesizing complex fluorescent probes and agrochemicals[3].

Table 1: Physicochemical Profiling

Property2-Methylquinoline-4-carboxylic acid2-Phenylquinoline-4-carboxylic acid (Cinchophen)
CAS Number 634-38-8[4]132-60-5[1]
Molecular Weight 187.19 g/mol [4]249.27 g/mol [5]
LogP (Computed) 2.4[4]3.4[6]
Melting Point 229 °C[4]213 - 219 °C[5]
Steric Profile at C2 Low steric bulk; minimal hydrophobic extension.High steric bulk; enables deep hydrophobic pocket binding.
Primary Applications Synthetic intermediate, fluorescent probes, agrochemicals[3].Uricosuric agent, NSAID, HDAC inhibitor scaffold[1][2].

Mechanistic Insights: Synthesis Pathways

The synthesis of these quinoline cores relies on classic condensation reactions, but the choice of method is dictated by the desired C2 substituent.

G Isatin Isatin + KOH Inter1 Potassium Isatinoate (Ring Opened) Isatin->Inter1 Acetone Acetone (Pfitzinger Method) Benzaldehyde Benzaldehyde + Aniline + Pyruvic Acid Inter2 Schiff Base Imine Intermediate Benzaldehyde->Inter2 Doebner Method Prod1 2-Methylquinoline-4-carboxylic acid Inter1->Prod1 + Acetone, Reflux Prod2 2-Phenylquinoline-4-carboxylic acid Inter2->Prod2 Cyclization & Oxidation

Synthesis workflows: Pfitzinger reaction for the methyl derivative vs. Doebner reaction for the phenyl derivative.

Causality in the Pfitzinger Reaction (2-Methyl Derivative)

When synthesizing 2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction, isatin must first be reacted with a strong alkali before the addition of acetone. Why? This sequential addition ensures the isatin ring fully opens to form potassium isatinoate (evidenced by a color shift from deep purple to pale yellow). If all reagents are added simultaneously, the reaction yields a chaotic mixture of side products. Pre-forming the isatinoate prevents these side reactions and pushes the yield above 60%[7].

Causality in the Doebner Reaction (2-Phenyl Derivative)

The modern Doebner reaction for Cinchophen utilizes Iron(III) triflate as a Lewis acid catalyst[2]. Why? The Fe(III) center coordinates with the imine nitrogen of the Schiff base, significantly increasing its electrophilicity. This lowers the activation energy required for the nucleophilic attack by the pyruvic acid enolate, driving the three-component one-pot synthesis toward the dihydroquinoline intermediate efficiently and reducing overall reaction time[2].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Catalyzed Doebner)
  • Imine Formation: In a round-bottom flask, dissolve 10 mmol of aniline and 10 mmol of benzaldehyde in 20 mL of ethanol. Stir at room temperature for 30 minutes to allow the Schiff base to form[2].

  • Catalyzed Enolate Addition: Add 10 mmol of pyruvic acid followed by 5 mol% Iron(III) triflate. Validation Check: The reaction mixture should darken, indicating the formation of the catalyst-imine complex.

  • Cyclization: Reflux the mixture for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the imine spot disappears. The in-situ oxidation occurs spontaneously under atmospheric conditions to yield the aromatic ring[2].

  • Acid-Base Purification: Pour the mixture into 60 mL of ice water. Filter the crude solid. To purify, dissolve the solid in an aqueous

    
     solution. Causality: The basic solution selectively deprotonates the carboxylic acid, pulling it into the aqueous phase while leaving unreacted organic impurities behind as solids[2]. Filter, then acidify the filtrate with HCl to precipitate the pure 2-phenylquinoline-4-carboxylic acid.
    
Protocol B: Determination of LogP (Shake-Flask Method)

The lipophilicity (LogP) dictates the pharmacokinetic distribution of these compounds. The phenyl derivative exhibits a higher LogP (~3.4) compared to the methyl derivative (~2.4)[4][6].

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and HPLC-grade water in a separatory funnel for 24 hours. Causality: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual experiment, ensuring the calculated concentration ratio strictly reflects the thermodynamic partition coefficient[8].

  • Partitioning: Dissolve 2 mg of the quinoline derivative in 10 mL of the pre-saturated octanol. Add 10 mL of pre-saturated water.

  • Equilibration: Shake vigorously for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using UV-Vis spectroscopy or HPLC. Calculate LogP as

    
    .
    

Pharmacological Divergence

The structural shift from a methyl to a phenyl group drastically alters the biological application profile.

G Cinchophen 2-Phenylquinoline-4-carboxylic acid (High Lipophilicity) COX COX Enzyme Inhibition Cinchophen->COX URAT1 URAT1 Transporter Inhibition Cinchophen->URAT1 Liver Hepatic Metabolism (Reactive Intermediates) Cinchophen->Liver AntiInflam Anti-inflammatory Effect COX->AntiInflam Uricosuric Uricosuric Effect (Gout Relief) URAT1->Uricosuric Tox Hepatotoxicity (Cell Damage) Liver->Tox

Pharmacological and toxicological pathways of Cinchophen.

2-Methylquinoline-4-carboxylic acid is primarily utilized as an upstream intermediate. Because it lacks the bulky hydrophobic phenyl ring, it does not strongly intercalate into COX enzymes. Instead, it is highly valued in material science for synthesizing fluorescent dyes and in agriculture for developing targeted herbicides[3].

2-Phenylquinoline-4-carboxylic acid (Cinchophen) acts as a potent uricosuric and nonsteroidal anti-inflammatory drug (NSAID)[1]. The C2-phenyl ring acts as a critical pharmacophore, allowing the molecule to anchor deeply into the hydrophobic channels of cyclooxygenase (COX) enzymes and URAT1 transporters[1][9]. However, this same lipophilic bulk subjects the molecule to extensive hepatic metabolism, leading to reactive intermediates that cause hepatotoxicity—a factor that has limited its modern clinical use but solidified its role as a scaffold for designing safer Histone Deacetylase (HDAC) inhibitors[2].

References

  • National Center for Biotechnology Information. "2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem". PubChem.[Link]

  • National Center for Biotechnology Information. "Cinchophen | C16H11NO2 | CID 8593 - PubChem". PubChem.[Link]

  • Sciencemadness Discussion Board. "The Pfitzinger Reaction". Sciencemadness.[Link]

Sources

Validation

Comparative Study of Quinoline-4-Carboxylic Acid Derivatives as Antimalarial Agents

The emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical utility of legacy antimalarial drugs. While the quinoline scaffold has historically been the cornerstone of malaria...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical utility of legacy antimalarial drugs. While the quinoline scaffold has historically been the cornerstone of malaria chemotherapy, widespread resistance necessitates the development of novel derivatives that bypass existing efflux pumps and target mutations.

This technical guide provides an objective, data-driven comparison between traditional quinoline antimalarials (e.g., chloroquine, mefloquine) and the emerging class of quinoline-4-carboxylic acid derivatives (specifically quinoline-4-carboxamides like DDD107498/cabamiquine). Designed for drug development professionals, this guide synthesizes mechanistic differences, quantitative performance metrics, and validated experimental protocols for synthesizing and evaluating these compounds.

Mechanistic Divergence: Heme Detoxification vs. Translation Inhibition

To understand the superior resistance profile of quinoline-4-carboxylic acid derivatives, we must first analyze their mechanism of action (MoA) relative to standard therapies.

Standard Quinolines (Chloroquine & Mefloquine)

Traditional quinolines act primarily within the acidic food vacuole of the intraerythrocytic parasite. During the digestion of host hemoglobin, toxic free heme (ferriprotoporphyrin IX) is released. The parasite detoxifies this by polymerizing it into inert hemozoin. Drugs like chloroquine accumulate in the vacuole and cap the growing hemozoin polymer, causing a lethal buildup of free heme . However, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) allow the parasite to rapidly efflux the drug, rendering it ineffective.

Quinoline-4-Carboxylic Acid Derivatives

In stark contrast, optimized quinoline-4-carboxamides (derived from quinoline-4-carboxylic acids) do not target heme polymerization. Instead, phenotypic screening and subsequent target deconvolution have revealed that these compounds act via a completely novel mechanism: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2) . By binding to PfEF2, these derivatives halt ribosomal translocation during protein synthesis, leading to rapid parasite death across multiple life-cycle stages. Because this target is entirely distinct from the food vacuole pathways, these compounds exhibit no cross-resistance with chloroquine or artemisinin.

MoA cluster_standard Standard Quinolines cluster_novel Quinoline-4-carboxamides Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization CQ Chloroquine CQ->Heme Binds & Inhibits Ribosome Pf Ribosome Protein Protein Synthesis Ribosome->Protein Translation PfEF2 PfEF2 Factor PfEF2->Ribosome Catalyzes Q4C Q-4-Carboxamide Q4C->PfEF2 Inhibits

Comparison of antimalarial mechanisms: Heme polymerization vs. PfEF2 translation inhibition.

Quantitative Performance Comparison

The following table summarizes the in vitro and in vivo profiling of standard antimalarials versus DDD107498, a highly optimized quinoline-4-carboxamide derivative .

Compound ClassSpecific AgentPrimary TargetEC₅₀ (3D7 Strain)EC₅₀ (K1 Strain)Cytotoxicity (MRC-5)In Vivo ED₉₀ (P. berghei)
4-Aminoquinoline ChloroquineHeme Polymerization~15 nM>1000 nM (Resistant)>10 µM~3.0 mg/kg
Quinolinemethanol MefloquineHeme / Protein Binding~10 nM~20 nM>10 µM~4.0 mg/kg
Quinoline-4-carboxamide DDD107498PfEF2 (Translation)<2 nM <2 nM >10 µM <1.0 mg/kg

Analytical Insight: The data demonstrates that while chloroquine suffers a massive drop in efficacy against the multidrug-resistant K1 strain, the quinoline-4-carboxamide maintains low-nanomolar potency. Furthermore, its high selectivity index (>5000-fold difference between parasitic EC₅₀ and mammalian MRC-5 cytotoxicity) confirms that PfEF2 inhibition does not translate to human host toxicity.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol A: Microwave-Assisted Pfitzinger Synthesis of the Quinoline Core

The Pfitzinger reaction is the most robust method for generating the quinoline-4-carboxylic acid scaffold.

  • Reagent Preparation: Combine isatin (1.0 eq) and 1-(p-tolyl)ethanone (1.2 eq) in a reaction vessel.

  • Base Addition: Add a 6M aqueous solution of Potassium Hydroxide (KOH) in an ethanol/water mixture (1:1 v/v). Causality: The strong base is required to induce the ring-opening of isatin to form the reactive isatoic acid intermediate, which subsequently condenses with the ketone.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 125 °C for 20 minutes. Causality: Conventional thermal reflux often requires 12–24 hours and yields significant thermal degradation byproducts. Microwave heating ensures rapid, uniform energy transfer, increasing the yield of the quinoline-4-carboxylic acid to ~58% while improving purity.

  • Acidification & Isolation: Cool the mixture and acidify with 1M HCl to pH 3-4. The quinoline-4-carboxylic acid precipitates out. Filter, wash with cold water, and dry under vacuum.

  • Amide Coupling: React the purified acid with a desired amine (e.g., 2-pyrrolidin-1-ylethanamine) using EDC and HOBt in DMF for 16 hours at room temperature. Causality: HOBt is critical here; it suppresses the formation of unreactive N-acylurea byproducts generated by EDC alone, ensuring near-quantitative conversion to the final quinoline-4-carboxamide.

Protocol B: In Vitro Phenotypic Screening (SYBR Green I Assay)

This assay provides a self-validating system to measure antiplasmodial efficacy.

  • Parasite Culture: Maintain P. falciparum strains (sensitive 3D7 and resistant K1) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Plating: Dispense serial dilutions of the synthesized quinoline-4-carboxamides into 384-well plates. Self-Validation: Always include 10 µM Chloroquine as a positive control (100% parasite death) and 0.1% DMSO as a negative control (0% death) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

  • Incubation: Add the parasite culture (0.3% parasitemia) to the plates and incubate for 72 hours at 37 °C in a specialized gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Fluorescence Detection: Lyse the erythrocytes using a buffer containing saponin and Triton X-100, then add SYBR Green I dye. Causality: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus (and thus lack DNA), any fluorescent signal generated is strictly proportional to the proliferation of the parasite's DNA. Read fluorescence at Ex/Em 485/530 nm and calculate the EC₅₀ using non-linear regression.

Workflow Synth Microwave Synthesis Purify LC-MS/NMR Validation Synth->Purify Assay SYBR Green I Assay Purify->Assay Tox Cytotoxicity Screening Assay->Tox InVivo In Vivo Efficacy Tox->InVivo

Step-by-step experimental workflow from microwave synthesis to in vivo efficacy validation.

Structure-Activity Relationship (SAR) & Developability Insights

The transition from a raw screening hit to a preclinical candidate like DDD107498 required rigorous SAR optimization of the quinoline-4-carboxylic acid scaffold:

  • Lipophilicity Management: Initial hits possessed high lipophilicity (clogP > 4.3), leading to poor aqueous solubility and rapid hepatic clearance. By replacing heavy aromatic substituents at the R1 and R2 positions with aliphatic or polar groups (such as an ethyl-linked pyrrolidine at the amide position), researchers successfully lowered the clogP.

  • Target Affinity: The amide linker is strictly required for optimal hydrogen bonding within the binding pocket of PfEF2. Derivatives lacking the carboxamide geometry exhibit a >100-fold drop in potency.

  • Metabolic Stability: Fluorination at the R3 position of the quinoline ring blocks cytochrome P450-mediated oxidation, significantly reducing intrinsic clearance (

    
    ) in mouse liver microsomes and enabling the impressive <1 mg/kg oral efficacy observed in vivo.
    

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (2016).[Link]

  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry (2017).[Link]

  • Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology (1998).[Link]

Comparative

A Researcher's Comparative Guide to the FTIR Spectral Interpretation of Carboxylic Acid Groups in Quinoline Scaffolds

For Immediate Release to the Scientific Community As a cornerstone in medicinal chemistry and drug development, the quinoline scaffold is integral to numerous pharmacologically active agents.[1][2] The incorporation of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

As a cornerstone in medicinal chemistry and drug development, the quinoline scaffold is integral to numerous pharmacologically active agents.[1][2] The incorporation of a carboxylic acid group onto this scaffold introduces a critical functional handle that governs properties like solubility, receptor binding, and pharmacokinetic profiles. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for characterizing these vital molecules.

This guide offers an in-depth, comparative analysis of the FTIR spectra of quinoline-carboxylic acids, moving beyond a simple recitation of peak positions to explain the underlying structural and environmental factors that dictate spectral features. We will explore how dimerization, intramolecular interactions, and the electronic influence of the quinoline ring system manifest in the vibrational spectrum.

The Vibrational Signature of a Carboxylic Acid: A Primer

Before delving into the specifics of the quinoline scaffold, it is essential to understand the fundamental FTIR absorptions of a carboxylic acid group. These molecules rarely exist in isolation in condensed phases (liquids or solids); instead, they form strong hydrogen-bonded dimers.[3][4][5] This dimerization profoundly influences their spectral appearance.

The key vibrational modes are:

  • O-H Stretch: In a dimeric state, this presents as an exceptionally broad and strong absorption band, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretching signals.[3][4][5] This broadening is a hallmark of the strong hydrogen bonding within the dimer.[5]

  • C=O (Carbonyl) Stretch: For a hydrogen-bonded dimer, this is a strong, sharp peak typically found around 1710-1730 cm⁻¹.[3][6] In a monomeric (free) state, this peak shifts to a higher wavenumber, near 1760 cm⁻¹.[3][6]

  • C-O Stretch & O-H Bend Coupling: Carboxylic acids exhibit coupled vibrations. A strong C-O stretching band appears in the 1320-1210 cm⁻¹ region.[4][5] Additionally, an in-plane O-H bend is often observed near 1440-1395 cm⁻¹.[4]

  • Out-of-Plane O-H Bend: A broad, medium-intensity peak, characteristic of the dimer, can be found near 950-910 cm⁻¹.[4][5]

Comparative Analysis: The Influence of Structure and Environment

The true power of FTIR lies in its sensitivity to the local chemical environment. By comparing the spectra of quinoline-carboxylic acids under different conditions, we can elucidate critical structural details.

Case Study 1: Monomer vs. Dimer

The most significant spectral shift is observed when comparing a solid-state or concentrated sample (favoring dimers) with a very dilute solution in a non-polar solvent (favoring monomers).

Vibrational ModeDimeric Form (Solid State, e.g., KBr Pellet)Monomeric Form (Dilute Solution)Rationale for Spectral Shift
O-H Stretch Very broad, strong absorption (3300-2500 cm⁻¹)Sharper, weaker absorption (~3500 cm⁻¹)Disruption of strong intermolecular hydrogen bonds leads to a "freer" O-H vibration at a higher frequency.[3]
C=O Stretch Strong, sharp absorption (~1710-1730 cm⁻¹)Strong, sharp absorption (~1760 cm⁻¹)Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, lowering its vibrational frequency.[3]

This comparison is fundamental. Observing a C=O stretch at ~1710 cm⁻¹ in a solid-state spectrum is strong evidence for the classic hydrogen-bonded dimer structure.

Case Study 2: The Influence of the Quinoline Ring

The position of the carboxylic acid group on the quinoline scaffold and the electronic nature of the ring itself can induce subtle but meaningful shifts. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, influencing the electron density of the carboxylic acid moiety.

  • Conjugation Effects: When the carboxylic acid is conjugated with the aromatic system (e.g., in quinoline-4-carboxylic acid), the C=O stretching frequency is typically lowered compared to a non-conjugated aliphatic acid.[7] This is due to the delocalization of π-electrons, which slightly weakens the C=O bond.

  • Inductive Effects: The electronegative nitrogen in the ring can have an inductive effect, which might slightly increase the C=O frequency.[7] The final peak position is a balance of these competing electronic effects.

  • Intramolecular Hydrogen Bonding: In specific isomers, such as quinoline-8-carboxylic acid, the carboxylic acid proton can form an intramolecular hydrogen bond with the quinoline nitrogen. This type of bonding can be distinguished from the more common intermolecular dimerization by dilution studies. The peak position for an intramolecularly bonded O-H stretch is concentration-independent, whereas intermolecular bonds are highly sensitive to concentration.[8][9] Intramolecularly bonded O-H stretches also tend to be sharper than their intermolecular counterparts.[10]

Case Study 3: The Zwitterionic Form

In the solid state or at specific pH values, quinoline-carboxylic acids can exist as zwitterions, where the carboxylic acid protonates the basic quinoline nitrogen. This results in a quinolinium cation and a carboxylate anion (-COO⁻).[11] This transformation has a dramatic effect on the FTIR spectrum.

| Vibrational Mode | Neutral Form (-COOH) | Zwitterionic Form (-COO⁻) | Rationale for Spectral Shift | | :--- | :--- | :--- | | O-H Stretch | Very broad absorption (3300-2500 cm⁻¹) | Absent | The acidic proton is no longer on the oxygen atom. | | C=O Stretch | Strong, sharp absorption (~1710-1730 cm⁻¹) | Absent | The C=O double bond is replaced by the carboxylate group. | | Asymmetric -COO⁻ Stretch | Absent | Strong absorption (~1610-1550 cm⁻¹) | The two C-O bonds in the carboxylate anion are equivalent, leading to new symmetric and asymmetric stretching modes. | | Symmetric -COO⁻ Stretch | Absent | Weaker absorption (~1420-1300 cm⁻¹) | This second mode is a key indicator of the carboxylate anion. | | N⁺-H Stretch | Absent | Broad absorptions in the 3000-2500 cm⁻¹ region | The protonated quinolinium N⁺-H stretch appears as broad bands, sometimes with fine structure. |

The disappearance of the strong C=O stretch around 1710 cm⁻¹ and the appearance of two new bands for the carboxylate group are definitive indicators of zwitterion formation.[11] One study on quinoline-2-carboxylic acid indicated that it exists as a mixture of both neutral and zwitterionic forms in the solid state.[11]

Experimental Protocol: Acquiring High-Quality FTIR Data via the KBr Pellet Method

To obtain reliable and comparable data, a standardized experimental protocol is crucial. The Potassium Bromide (KBr) pellet technique is a common and effective method for analyzing solid samples.[12][13]

Objective: To prepare a thin, transparent KBr pellet containing a homogenous dispersion of the quinoline-carboxylic acid sample for FTIR transmission analysis.

Materials:

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.[12][13]

  • Agate mortar and pestle.[12]

  • Sample (~1-2 mg).

  • KBr pellet die set.

  • Hydraulic press.

  • Infrared Spectrometer.

Procedure:

  • Moisture Elimination: Gently heat the die set and mortar and pestle in an oven or under a heat lamp to remove any adsorbed water, which shows strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹).[12] Allow them to cool in a desiccator.

  • Sample Grinding: Place approximately 1-2 mg of the quinoline-carboxylic acid sample into the agate mortar. Grind the sample meticulously until it becomes a fine, uniform powder. This step is critical to reduce light scattering.[13]

  • Mixing: Add ~100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the KBr and the ground sample with the pestle. The goal is a homogenous dispersion, not further grinding of the KBr itself.[12]

  • Pellet Pressing: Assemble the die set. Transfer the KBr/sample mixture into the die barrel, ensuring an even distribution. Place the die assembly into the hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Gradually apply pressure, typically 8-10 metric tons for a 13 mm die.[13] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.[12]

  • Pellet Removal & Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be clear and transparent. Mount the pellet in the spectrometer's sample holder and acquire the spectrum.

Visualizing Key Concepts

To further clarify these principles, the following diagrams illustrate the hydrogen bonding in carboxylic acid dimers and the experimental workflow.

Caption: Hydrogen bonding in a carboxylic acid dimer.

workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis A Dry KBr & Equipment B Grind Sample (1-2mg) A->B C Mix with KBr (~150mg) B->C D Load into Die C->D E Evacuate Air D->E F Apply Pressure (8-10 tons) E->F G Mount Pellet F->G H Acquire FTIR Spectrum G->H I Interpret Spectrum H->I

Caption: Experimental workflow for FTIR analysis via KBr pellet.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of quinoline-carboxylic acids. By moving beyond simple peak identification and conducting comparative analyses, researchers can gain significant insights into hydrogen bonding, the influence of the aromatic scaffold, and the potential for zwitterion formation. A methodical approach to sample preparation and a solid understanding of how molecular structure translates to spectral features are paramount for accurate and meaningful interpretation, ultimately accelerating the drug development process.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Available from: [Link]

  • Filo. distinguish between inter and intramolecular hydrogen bonding by IR?.. (2026). Available from: [Link]

  • Chemistry Analytical Lab. Sample preparation for FT-IR. Available from: [Link]

  • Specac. KBr Pellet Preparation for FTIR Analysis - YouTube. (2020). Available from: [Link]

  • ResearchGate. Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?. (2015). Available from: [Link]

  • Brainly.in. On the basis of ir spectra distinguish between intermolecular and intramolecular hydrogen bonding. (2024). Available from: [Link]

  • Specac. How to Make a Good KBr Pellet - a Step-by-step Guide - YouTube. (2023). Available from: [Link]

  • The Journal of Chemical Physics. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). Available from: [Link]

  • Quora. How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Available from: [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. (2016). Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Available from: [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. (2020). Available from: [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). Available from: [Link]

  • ResearchGate. FTIR spectrum of quinolone-2-carboxylic acid aryl ester. (2024). Available from: [Link]

  • PMC. Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities and Channels of Delta and Epsilon Forms of Syndiotactic Polystyrene. (2021). Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

  • Journal of Materials Chemistry A. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. (2025). Available from: [Link]

  • PMC. Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. Available from: [Link]

  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Available from: [Link]

  • Environmental Science & Technology. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024). Available from: [Link]

  • SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-2-methylquinoline-4-carboxylic acid

Topic: Personal protective equipment for handling 3-Methoxy-2-methylquinoline-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Summary Compound Class: Quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Methoxy-2-methylquinoline-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Compound Class: Quinoline-4-carboxylic acid derivative Primary Hazards: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1] Immediate Action: Handle only within a certified chemical fume hood. Avoid dust generation.[2][3][4][5]

This guide provides a technical safety framework for handling 3-Methoxy-2-methylquinoline-4-carboxylic acid . As specific toxicological data for this exact regioisomer is often limited in public repositories, this protocol applies the Precautionary Principle , extrapolating safety margins from well-characterized structural analogs (e.g., 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and 6-Methoxy-2-methylquinoline-4-carboxylic acid) [1, 2].[1]

Hazard Identification & GHS Classification

Based on Structure-Activity Relationship (SAR) analysis of quinoline-carboxylic acid derivatives.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][6][7]H302
Skin Corrosion/Irritation 2Causes skin irritation.[6][7]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[7]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][4][5][7]H335

Technical Insight: The carboxylic acid moiety at position 4 contributes to the compound's acidity (pKa ~4-5), necessitating protection against corrosive irritation to mucous membranes.[1] The methoxy group at position 3 increases lipophilicity compared to its hydroxy analog, potentially enhancing dermal absorption [3].

Personal Protective Equipment (PPE) Matrix

Objective: Create a self-validating barrier system against particulate and solution-phase exposure.[1]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 Respirator (Minimum) or P100 Solid Phase: Essential during weighing to prevent inhalation of fine particulates which can cause upper respiratory tract inflammation [4].Solution Phase: Work in a fume hood; respirator backup required if outside containment.[1]
Ocular Chemical Splash Goggles Requirement: ANSI Z87.1 (US) or EN 166 (EU) compliant. Rationale: Standard safety glasses are insufficient. The acidic nature of the compound poses a risk of immediate corneal injury upon contact with dust or splash.
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil nitrile (Tactility).Outer Layer: 5-8 mil nitrile (Durability).Rationale: Quinoline derivatives can permeate latex.[1] Change outer gloves immediately upon contamination.
Body Lab Coat (Buttoned) Specification: 100% Cotton or Nomex (fire-resistant).[1] Note: Synthetic blends can melt onto skin if a solvent fire occurs during reaction setup.
Operational Handling Protocol
Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Environment: Keep under inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent oxidative degradation of the methoxy group.[1]

  • Container: Amber glass vial with a PTFE-lined cap to prevent photolysis and moisture ingress.[1]

Phase B: Weighing & Solubilization

Causality: Static electricity can cause this fine powder to disperse unexpectedly.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.

  • Solvent Selection:

    • High Solubility: DMSO, Dimethylformamide (DMF).

    • Moderate/Low Solubility: Methanol, Ethanol (may require sonication).

    • Aqueous: Soluble in basic water (e.g., 1M NaOH) due to deprotonation of the carboxylic acid.

Phase C: Reaction Setup
  • Addition: Add solid 3-Methoxy-2-methylquinoline-4-carboxylic acid to the solvent, not vice-versa, to minimize splashing.

  • Heating: If reflux is required, ensure the condenser water flow is active before heating to prevent vapor escape (H335 hazard).

Emergency & Disposal Procedures
Spill Management
  • Solid Spill: Do not dry sweep. Use a HEPA-filter vacuum or wet the powder with an inert solvent (e.g., PEG-400) and wipe with absorbent pads to prevent dust generation.[1]

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust. Neutralize trace acid residues with dilute sodium bicarbonate solution.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol: Dissolve solid waste in a combustible solvent (Acetone/Ethanol) and place in the High BTU waste stream for incineration.

  • Prohibition: Never dispose of quinoline derivatives down the drain; they are toxic to aquatic life (aquatic toxicity is common in this class) [5].

Workflow Visualization

The following diagram outlines the logical flow of handling, emphasizing the "Gatekeeper" steps where PPE checks are mandatory.

SafetyProtocol Start Storage (2-8°C, Amber Vial) Check PPE Check (Goggles + Dbl Gloves) Start->Check Retrieve Weigh Weighing (Fume Hood + Anti-Static) Check->Weigh Pass React Solubilization (DMSO/Basic pH) Weigh->React Transfer React->Check Spill Event Waste Disposal (Incineration) React->Waste Post-Exp

Figure 1: Operational safety workflow for handling 3-Methoxy-2-methylquinoline-4-carboxylic acid, highlighting the critical PPE checkpoint before opening the storage vessel.

References
  • PubChem. (2025).[6][8] Compound Summary: 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7).[9][10] National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: Quinoline derivatives and aquatic toxicity. European Chemicals Agency.[6][8] [Link]

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